2,3-dihydro-1H-carbazol-4(9H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-52-6 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dihydro-1H-carbazol-4(9H)-one, a tricyclic heterocyclic compound, is a significant scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceutical agents. Its carbazole core is associated with a range of biological activities, including potent antimycobacterial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a stable, solid organic compound. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference(s) |
| CAS Number | 15128-52-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1][3] |
| Molecular Weight | 185.22 g/mol | [1][3] |
| Appearance | Off-white to beige solid | [3] |
| Melting Point | 224-226 °C | [1] |
| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol | [3] |
| Stability | Stable under proper storage conditions | [1] |
| Incompatibilities | Oxidizing agents | [1] |
Synthesis
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis . This reaction involves the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde, in this case, phenylhydrazine and 1,3-cyclohexanedione.
General Experimental Protocol: Fischer Indole Synthesis
A general procedure for the synthesis of tetrahydrocarbazoles using an ionic liquid catalyst is described below. This method offers high yields and operational simplicity.[4]
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine equivalent moles of phenylhydrazine hydrochloride and 1,3-cyclohexanedione.
-
Add the ionic liquid catalyst, [bmim(BF4)] (e.g., 20 mol%), and methanol as a solvent.
-
Reflux the reaction mixture on a water bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 8:2 v/v) to yield pure this compound.[4]
Figure 1: General workflow for the Fischer indole synthesis of this compound.
Reaction Mechanism: Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Formation of a phenylhydrazone from the reaction of phenylhydrazine and 1,3-cyclohexanedione.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[5][5]-sigmatropic rearrangement (Claisen-like) under acidic conditions.
-
Loss of ammonia and subsequent cyclization to form the aromatic indole ring system.
Figure 2: Key steps in the Fischer indole synthesis mechanism.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift Ranges (ppm) |
| ¹H NMR | Aromatic protons: 7.0-8.5 (multiplets)N-H proton: 8.0-12.0 (broad singlet)Aliphatic protons (cyclohexanone ring): 2.0-3.5 (multiplets) |
| ¹³C NMR | Carbonyl carbon (C=O): 190-200Aromatic carbons: 110-155Aliphatic carbons: 20-40 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3500 (broad) |
| C=O Stretch (Ketone) | 1660-1700 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1200-1350 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 185.22). Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as cleavage of the cyclohexanone ring.
Reactivity
This compound exhibits reactivity characteristic of its constituent functional groups: the secondary aromatic amine, the ketone, and the electron-rich carbazole nucleus.
-
N-H Acidity and Alkylation/Acylation: The nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
-
Ketone Chemistry: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, reductive amination, and condensation reactions at the alpha-position.
-
Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic substitution, with the positions on the benzene ring being the most likely sites of reaction.
-
Oxidation: The compound is incompatible with strong oxidizing agents, which can lead to decomposition.[1]
Biological Activity
The carbazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] this compound and its derivatives have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis.[6][7]
Mechanism of Antimycobacterial Action
While the precise mechanism of action for this compound is not fully elucidated, many carbazole alkaloids are known to exert their antimycobacterial effects by interfering with essential cellular processes in the bacterium. Potential mechanisms include:
-
Inhibition of Cell Wall Synthesis: This is a common target for many antitubercular drugs.[8]
-
Interference with DNA Gyrase: Some heterocyclic compounds inhibit this essential enzyme, preventing DNA replication.
-
Disruption of Efflux Pumps: By inhibiting efflux pumps, the compound may increase the intracellular concentration of itself or other co-administered drugs.
Further research is required to pinpoint the specific molecular targets of this compound in Mycobacterium tuberculosis.
Figure 3: Potential antimycobacterial mechanisms of action for carbazole derivatives.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly for the treatment of tuberculosis. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its spectroscopic characteristics and biological activity. Further investigation into its specific reactivity and mechanism of action will undoubtedly open new avenues for its application in medicinal chemistry.
References
- 1. This compound | CAS#:15128-52-6 | Chemsrc [chemsrc.com]
- 2. 15128-52-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H11NO | CID 285865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tuberculosis activity and structure-activity relationships of oxygenated tricyclic carbazole alkaloids and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Elucidation of the Molecular Architecture: A Technical Guide to 2,3-dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document details the physicochemical properties, spectroscopic characterization, and synthetic pathways of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
This compound, with the chemical formula C₁₂H₁₁NO, is a tricyclic ketone.[1] Its structure is foundational for a variety of biologically active molecules.[2] Below is a summary of its key physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| CAS Number | 15128-52-6 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 224-226 °C | |
| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg | |
| Flash Point | 194.5 ± 26.7 °C | |
| Density | 1.3 ± 0.1 g/cm³ |
Spectroscopic Data Interpretation:
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.2 | m | 4H | Ar-H |
| ~ 7.8 | br s | 1H | N-H |
| ~ 2.8 | t | 2H | -CH₂- (adjacent to C=O) |
| ~ 2.5 | t | 2H | -CH₂- |
| ~ 2.1 | p | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 195 | C=O |
| ~ 150 - 110 | Ar-C |
| ~ 40 | -CH₂- |
| ~ 25 | -CH₂- |
| ~ 23 | -CH₂- |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3100-3000 | Medium | Ar C-H Stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~ 1680 | Strong | C=O Stretch (Ketone) |
| ~ 1600, 1470 | Medium-Strong | C=C Stretch (Aromatic) |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 156 | [M - CO - H]⁺ |
| 130 | [M - C₃H₅O]⁺ |
| 103 | [C₇H₅N]⁺ |
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of this compound and its derivatives is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine and a cyclic ketone.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established procedures for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[4]
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
A solution of phenylhydrazine hydrochloride and 1,3-cyclohexanedione is prepared in a mixture of ethanol and water.
-
The reaction mixture is stirred at room temperature for several hours to form the phenylhydrazone intermediate.
-
Glacial acetic acid is added as a catalyst, and the mixture is refluxed for an extended period (typically 5-14 hours).
-
Upon cooling, the reaction mixture is poured into water to precipitate the crude product.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Visualizations
To further elucidate the structure and synthesis of this compound, the following diagrams are provided.
Caption: Molecular Structure of this compound.
References
In-Depth Technical Guide to the Spectroscopic Data of 2,3-dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydro-1H-carbazol-4(9H)-one, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics, experimental protocols for its synthesis and analysis, and visual diagrams to illustrate key processes.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, publicly available, and explicitly assigned peak list for this compound is not readily found in the searched literature, data for closely related tetrahydrocarbazoles allows for a reliable prediction of the expected chemical shifts and splitting patterns. The synthesis of various tetrahydrocarbazoles is often confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | br s | 1H | N-H |
| ~ 7.2 - 7.6 | m | 4H | Aromatic protons |
| ~ 2.8 - 3.0 | t | 2H | -CH₂-C=O |
| ~ 2.5 - 2.7 | t | 2H | Ar-CH₂- |
| ~ 2.0 - 2.2 | m | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O |
| ~ 140 - 150 | Quaternary aromatic carbons |
| ~ 110 - 130 | Aromatic CH carbons |
| ~ 40 | -CH₂-C=O |
| ~ 20 - 30 | Aliphatic -CH₂- carbons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected to arise from the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the carbonyl group.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, broad | N-H stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O (ketone) stretch |
| ~ 1600, 1470 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound (molar mass: 185.22 g/mol ), the molecular ion peak is a key identifier.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 185 | High | [M]⁺ (Molecular ion) |
| 156 | Medium | [M - CO - H]⁺ |
| 130 | Medium | [M - C₃H₅O]⁺ |
| 103 | Low | Further fragmentation |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles and their derivatives, including tetrahydrocarbazoles.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of phenylhydrazine hydrochloride and an equimolar amount of 1,3-cyclohexanedione is prepared.
-
The mixture is dissolved in a suitable solvent, typically ethanol or glacial acetic acid.
-
A catalytic amount of a Brønsted acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) is added to the reaction mixture.
-
The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Analysis Protocols
General procedures for acquiring the spectroscopic data are as follows:
¹H and ¹³C NMR Spectroscopy:
-
The purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
The obtained data is processed, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method for this type of molecule, providing a characteristic fragmentation pattern.
-
The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.
Visual Diagrams
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationships between the compound, its structure, properties, and applications.
References
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Evaluation of Novel Carbazole-Based Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The intricate chemical scaffolds found in nature have long been a cornerstone of drug discovery, providing a rich source of bioactive compounds with therapeutic potential. Among these, carbazole-based alkaloids, a class of heterocyclic aromatic compounds, have emerged as a particularly promising area of research.[1][2] Isolated from a variety of natural sources, including plants of the Rutaceae family, these alkaloids exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery of novel carbazole-based alkaloids, detailing experimental protocols for their isolation and characterization, presenting quantitative biological data, and visualizing their mechanisms of action through key signaling pathways.
Quantitative Biological Activity of Novel Carbazole Alkaloids
The therapeutic potential of newly discovered carbazole alkaloids is primarily assessed through rigorous quantitative analysis of their biological activity. This typically involves determining their cytotoxic effects against various cancer cell lines and their inhibitory activity against microbial pathogens. The data presented in the following tables summarizes the efficacy of several recently identified or synthesized carbazole-based compounds, providing a comparative basis for future drug development efforts.
Table 1: Cytotoxic Activity of Novel Carbazole Alkaloids Against Human Cancer Cell Lines
| Compound Name | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Mahanine | MCF-7 | Breast Cancer | ≤5.0 µg/mL | [6] |
| HeLa | Cervical Cancer | ≤5.0 µg/mL | [6] | |
| P388 | Murine Leukemia | ≤5.0 µg/mL | [6] | |
| Murrayanine | A549 | Lung Adenocarcinoma | 9 µM | [6] |
| SCC-25 | Oral Squamous Carcinoma | 15 µM | [6] | |
| Isomahanine | CLS-354 | Oral Squamous Carcinoma | ~15 µM | [6] |
| Murrayazoline | DLD-1 | Colon Cancer | 5.7 µM | [6] |
| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 µM | [6] |
| Murrastinine-C | HL-60 | Promyelocytic Leukemia | < 20 mg/mL | |
| HeLa | Cervical Cancer | < 20 mg/mL | ||
| Murrayatanine-A | HL-60 | Promyelocytic Leukemia | < 20 mg/mL | |
| HeLa | Cervical Cancer | < 20 mg/mL | ||
| Euchrestifoline E | HepG2 | Liver Cancer | 4.7 µM | [7] |
| Euchrestifoline F | HepG2 | Liver Cancer | 8.3 µM | [7] |
Table 2: Antimicrobial Activity of Novel Carbazole Derivatives
| Compound | Bacterial/Fungal Strain | MIC Value (µg/mL) |
| Compound 8f | S. aureus | 0.5 |
| MRSA | 1 | |
| E. coli | 2 | |
| C. albicans | 1 | |
| Compound 9d | S. aureus | 1 |
| MRSA | 2 | |
| E. coli | 2 | |
| C. albicans | 2 |
Experimental Protocols
The discovery and validation of novel carbazole alkaloids rely on a series of meticulous experimental procedures. This section provides detailed methodologies for the key experiments involved in the isolation, purification, structure elucidation, and biological evaluation of these compounds.
Isolation and Purification of Carbazole Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction and isolation of carbazole alkaloids from their natural plant sources, such as the leaves and stems of Murraya species.
Materials:
-
Air-dried and powdered plant material (e.g., Murraya koenigii leaves)
-
Solvents: Petroleum ether, ethanol, chloroform, methanol, ethyl acetate, hexane
-
Hydrochloric acid (HCl), dilute
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Soxhlet apparatus (optional for continuous extraction)
Procedure:
-
Extraction:
-
Maceration: Soak the powdered plant material in ethanol or methanol at room temperature for 48-72 hours with occasional stirring.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol) in a Soxhlet apparatus for 6-8 hours.
-
-
Concentration: Concentrate the resulting crude extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in dilute hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, making them water-soluble.
-
Filter the acidic solution to remove non-alkaloidal, acid-insoluble compounds.
-
Basify the filtrate by adding ammonium hydroxide or sodium hydroxide until the pH is approximately 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform or ethyl acetate. The free alkaloids will partition into the organic layer.
-
Collect the organic layers and concentrate them using a rotary evaporator to obtain the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane or petroleum ether). Load the crude alkaloid fraction onto the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound, as indicated by their TLC profiles.
-
Recrystallization: Further purify the isolated compounds by recrystallization from a suitable solvent or solvent mixture to obtain pure crystalline alkaloids.
-
Structure Elucidation of Novel Carbazole Alkaloids
The precise chemical structure of a newly isolated carbazole alkaloid is determined using a combination of spectroscopic techniques.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker, 400 or 500 MHz)
-
Mass Spectrometer (MS) (e.g., ESI-MS, HRESIMS)
-
Infrared (IR) Spectrometer (e.g., FT-IR)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare solutions of the purified alkaloid in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, IR, and UV-Vis, prepare dilute solutions in suitable solvents (e.g., methanol, acetonitrile).
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. These experiments provide detailed information about the proton and carbon framework of the molecule, including connectivity and spatial relationships.
-
Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRESIMS) provides the exact mass, which allows for the determination of the molecular formula.[7][8]
-
Infrared Spectroscopy: Record the IR spectrum to identify the presence of key functional groups, such as N-H, C=O, O-H, and aromatic C-H bonds.[9]
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum to identify the chromophoric system, which is characteristic of the carbazole nucleus.[7][8]
-
-
Data Interpretation: Analyze the collective spectroscopic data to piece together the complete chemical structure of the novel carbazole alkaloid.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test carbazole alkaloids (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole alkaloids in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of Core Concepts
To better understand the logical flow of the discovery process and the potential mechanisms of action of novel carbazole alkaloids, the following diagrams have been generated using the DOT language.
Caption: General workflow for the discovery of novel carbazole alkaloids.
Caption: Hypothesized anticancer signaling pathway of a novel carbazole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
An In-depth Technical Guide on the Physical and Chemical Stability of 2,3-dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the synthesis of various pharmaceutical compounds, including the antiemetic drug ondansetron. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details its known physical and chemical properties, outlines experimental protocols for forced degradation studies, and discusses potential degradation pathways.
Physicochemical Properties
This compound, also known as 4-oxo-1,2,3,4-tetrahydrocarbazole, is a solid with the following key physical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Melting Point | 224-226 °C | [1] |
| Boiling Point | 386.3 ± 11.0 °C at 760 mmHg | [1] |
| Flash Point | 194.5 ± 26.7 °C | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
Under standard storage conditions, this compound is considered to be stable.[1] It should be stored in a cool, dark place in a tightly sealed container, away from oxidizing agents.[1]
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate. While specific forced degradation data for this compound is not extensively available in public literature, the protocols for similar molecules, particularly ondansetron, provide a robust framework for designing such studies. The following are detailed methodologies for conducting forced degradation studies based on established practices and regulatory guidelines.[3][4][5]
General Procedure
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). Aliquots of this stock solution are then subjected to various stress conditions. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Acidic Hydrolysis
-
Reagent: 0.1 N Hydrochloric Acid (HCl)
-
Procedure: Mix an equal volume of the stock solution with 0.1 N HCl. The mixture is then heated at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., up to 24 hours). Samples are withdrawn at various time points, cooled to room temperature, and neutralized with an equivalent concentration of sodium hydroxide (NaOH) before analysis.
Basic Hydrolysis
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Procedure: Mix an equal volume of the stock solution with 0.1 N NaOH. The mixture is heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn, cooled, and neutralized with an equivalent concentration of HCl prior to analysis.
Oxidative Degradation
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂)
-
Procedure: Treat the stock solution with a solution of hydrogen peroxide. The reaction is typically carried out at room temperature for a period of up to 24 hours, protected from light. Samples are withdrawn and analyzed at different intervals.
Thermal Degradation
-
Procedure (Solid State): A sample of the solid compound is placed in a controlled temperature oven (e.g., 60-80°C) for an extended period. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.
-
Procedure (Solution State): The stock solution is heated in a controlled temperature bath. Samples are withdrawn at various time points, cooled, and analyzed.
Photolytic Degradation
-
Procedure: Expose the stock solution and a solid sample to a light source that provides both ultraviolet (UV) and visible light, as per ICH Q1B guidelines. A typical exposure would be 1.2 million lux hours and 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions. Samples are then analyzed and compared.
The following diagram illustrates a general workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound and degradation studies of related compounds like ondansetron, several potential degradation pathways can be postulated.
The carbazole ring system is generally stable; however, the tetrahydro-4-one moiety introduces potential sites for degradation. The ketone functionality and the adjacent methylene groups are susceptible to oxidation. The secondary amine within the carbazole ring can also be a site for oxidative reactions. Under hydrolytic conditions, especially at elevated temperatures, ring opening or rearrangement reactions could occur, although this is less likely given the stability of the carbazole core.
The following diagram outlines a potential degradation pathway under oxidative conditions, leading to the formation of an aromatic carbazolone.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the parent compound) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
The development of such a method would involve stressing the compound under various conditions and ensuring that all degradation product peaks are well-resolved from the parent peak and from each other.
The logical relationship for developing a stability-indicating method is depicted below.
Conclusion
This compound is a chemically stable compound under normal storage conditions. However, like any active pharmaceutical intermediate, it is susceptible to degradation under stress conditions. A thorough understanding of its stability profile through forced degradation studies is paramount for the development of robust and safe pharmaceutical products. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to assess the stability of this important molecule and to ensure the quality of the final drug substance. Further studies are warranted to generate specific quantitative degradation data and to fully elucidate the structures of its degradation products.
References
Molecular weight and formula of 2,3-dihydro-1H-carbazol-4(9H)-one
This technical guide provides a comprehensive overview of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in pharmaceutical synthesis, particularly in the development of antiemetic drugs. The document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known as 1,2,3,4-tetrahydrocarbazol-4-one, is a tricyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 15128-52-6 |
| Molecular Formula | C₁₂H₁₁NO[1][2][3] |
| Molecular Weight | 185.22 g/mol [1][2][3] |
| Melting Point | 224-226 °C[3] |
| Boiling Point | 386.3±11.0 °C at 760 mmHg[3] |
| Flash Point | 194.5±26.7 °C[3] |
| Appearance | White to off-white crystalline solid |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.
Fischer Indole Synthesis Protocol
A common and efficient method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[4] This reaction produces the indole ring system from a phenylhydrazine and a carbonyl compound, such as a ketone or aldehyde, in an acidic environment.[4]
Materials:
-
Phenylhydrazine hydrochloride
-
1,3-Cyclohexanedione
-
Zinc chloride (ZnCl₂) or another suitable acid catalyst
-
Solvent (e.g., glacial acetic acid, methanol)
Procedure:
-
Formation of the Monophenylhydrazone: 1,3-Cyclohexanedione is reacted with phenylhydrazine hydrochloride.[5] One of the carbonyl groups of the dione condenses with the phenylhydrazine to form a monophenylhydrazone intermediate.[5]
-
Cyclization and Rearrangement: The monophenylhydrazone is then subjected to cyclization and rearrangement in the presence of an acid catalyst like zinc chloride.[5] This step, characteristic of the Fischer indole synthesis, leads to the formation of the 1,2,3,9-tetrahydro-4H-carbazol-4-one ring structure.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
A greener synthesis approach has also been reported using an ionic liquid, [bmim(BF4)], as both a catalyst and solvent, which can offer high yields and easier product isolation.[6]
Application in Drug Development
This compound is a crucial building block in the synthesis of Ondansetron, a potent 5-HT₃ receptor antagonist used for the prevention of nausea and vomiting caused by chemotherapy and radiotherapy.[7][8]
Synthetic Workflow: Ondansetron Synthesis
The following diagram illustrates the synthetic pathway from this compound to Ondansetron.
Caption: Synthetic pathway to Ondansetron.
Biological Significance
The biological activity of this compound is primarily realized through its derivatives. As the core scaffold of Ondansetron and other related compounds, it is integral to the development of selective 5-HT₃ receptor antagonists.[5][8] The tetrahydrocarbazole moiety provides the necessary structural framework for binding to the serotonin type 3 receptor, thereby blocking the action of serotonin and preventing the induction of nausea and vomiting. While the compound itself is not the active pharmacological agent, its chemical structure is the foundation for a class of therapeutically important drugs. Some carbazole derivatives have also been reported to possess antimycobacterial activity.[2]
Conclusion
This compound is a well-characterized organic molecule with significant importance in medicinal chemistry and drug development. Its straightforward synthesis via the Fischer indole reaction and its role as a key precursor to the widely used antiemetic drug Ondansetron highlight its value to the pharmaceutical industry. Further research into the derivatization of this carbazole core may lead to the discovery of new therapeutic agents with a range of biological activities.
References
- 1. 15128-52-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one | 15128-52-6 [chemicalbook.com]
- 3. This compound | CAS#:15128-52-6 | Chemsrc [chemsrc.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. acgpubs.org [acgpubs.org]
- 7. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methodological & Application
Synthesis of 2,3-Dihydro-1H-carbazol-4(9H)-one from Cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one, a key intermediate in the pharmaceutical industry, starting from the readily available precursor, cyclohexanone. The synthesis involves a multi-step pathway, and this guide outlines the primary routes, complete with experimental procedures, quantitative data, and workflow visualizations.
Introduction
This compound, also known as 1,2,3,9-Tetrahydro-4H-carbazol-4-one, is a crucial building block in the synthesis of prominent pharmaceutical agents, including the antiemetic drug Ondansetron and the cardiovascular medication Carvedilol.[1][2] The carbazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities such as antimicrobial, anticancer, and neuroprotective properties.[3]
The synthesis of this compound from cyclohexanone is not a single-step reaction but requires the initial conversion of cyclohexanone into a more functionalized intermediate. This document details two primary synthetic strategies:
-
The Japp-Klingemann-Fischer Indole Synthesis Route: This pathway involves the initial formylation of cyclohexanone, followed by a Japp-Klingemann reaction with a diazonium salt to form a hydrazone, which is then cyclized via Fischer indole synthesis.
-
The Cyclohexane-1,2-dione Intermediate Route: This method proceeds through the oxidation of cyclohexanone to cyclohexane-1,2-dione, which then undergoes a condensation and cyclization reaction with phenylhydrazine.
Synthetic Strategies and Key Reactions
The overall synthetic approach involves the transformation of the cyclohexanone ring into a suitable precursor for the annulation of the indole moiety. The key reactions involved are the Fischer indole synthesis and the Japp-Klingemann reaction.
The Fischer indole synthesis is a classic method for synthesizing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] The Japp-Klingemann reaction is utilized to synthesize the necessary arylhydrazone precursors from β-keto esters or β-keto acids and aryldiazonium salts.[6][7][8]
Data Presentation: Comparison of Synthetic Steps
The following tables summarize the quantitative data for the key steps in the synthesis of this compound from cyclohexanone.
Table 1: Synthesis of Intermediates from Cyclohexanone
| Intermediate | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Hydroxymethylidine cyclohexanone | Cyclohexanone | Ethyl formate, Sodium ethoxide | - | - | - | - |
| Cyclohexane-1,2-dione | Cyclohexanone | Selenium dioxide | Dioxane, Water | ~3 hours | Reflux | ~60%[9] |
Table 2: Synthesis of this compound
| Starting Intermediate | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Hydroxymethylidine cyclohexanone & Phenyl diazonium salt | Phenylhydrazine, Acid | Acetic acid | - | - | Moderate to good[6] |
| Cyclohexane-1,2-dione | Phenylhydrazine hydrochloride | Acetic acid, HCl | - | - | - |
| 2-Aminocyclohexanone hydrochloride | Phenylhydrazine hydrochloride, NaOH | Acetic acid | 5 hours | Reflux | 45-94%[4][10] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexanone
This protocol is adapted from the established method of oxidizing cyclohexanone using selenium dioxide.[11]
Materials:
-
Cyclohexanone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and water.
-
To this solution, add cyclohexanone dropwise with stirring.
-
Heat the reaction mixture to reflux for approximately 3 hours.
-
After the reaction is complete, cool the mixture and filter to remove the precipitated selenium metal.
-
The filtrate, containing the crude 1,2-cyclohexanedione, can be carried forward to the next step or purified by distillation under reduced pressure. The product is often isolated as its more stable dioxime derivative for purification and storage.[9]
Protocol 2: Synthesis of this compound from 2-Aminocyclohexanone Hydrochloride
This protocol describes the Fischer indole synthesis starting from 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride.[10]
Materials:
-
2-Aminocyclohexanone hydrochloride
-
Phenylhydrazine hydrochloride
-
2 N Sodium hydroxide (NaOH) solution
-
80% Acetic acid (HOAc) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a mixture of 2-aminocyclohexanone hydrochloride and phenylhydrazine hydrochloride, add a 2 N sodium hydroxide solution dropwise and stir for 15 minutes at room temperature.
-
Reflux the mixture for 5 hours.
-
After reflux, add an 80% acetic acid solution.
-
Cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography to yield this compound.
Visualizations
Synthetic Pathway Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis. This method is a cornerstone in organic synthesis, offering a versatile pathway to this privileged scaffold, which is central to numerous pharmacologically active compounds.
Introduction
Tetrahydrocarbazoles (THCs) are a significant class of heterocyclic compounds featuring an indole moiety fused to a cyclohexane ring.[1] This structural motif is present in a wide range of natural products and synthetic molecules with diverse biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][2][3] The adaptability of the tetrahydrocarbazole scaffold makes it a valuable building block in drug discovery and development, allowing for systematic exploration of structure-activity relationships to identify promising therapeutic candidates.[2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most common and efficient methods for preparing these valuable compounds.[1][4]
The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a cyclohexanone derivative.[4][5] The versatility of this reaction allows for the synthesis of a wide array of substituted tetrahydrocarbazoles by varying the starting materials.
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps. Initially, the phenylhydrazine and cyclohexanone condense to form a phenylhydrazone. This intermediate then tautomerizes to an enamine under acidic conditions. A key[3][3]-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final aromatic tetrahydrocarbazole product.[4][5]
A general workflow for the synthesis of tetrahydrocarbazoles via the Fischer indole method is outlined below. This typically involves the reaction of the starting materials under reflux, followed by isolation and purification of the product.
Caption: General experimental workflow for the Fischer indole synthesis of tetrahydrocarbazoles.
The detailed mechanism of the Fischer indole synthesis for the formation of 1,2,3,4-tetrahydrocarbazole is illustrated in the following diagram:
Caption: Mechanism of the Fischer indole synthesis for 1,2,3,4-tetrahydrocarbazole.
Quantitative Data Summary
The yield of tetrahydrocarbazoles via the Fischer indole synthesis is influenced by various factors including the choice of acid catalyst, solvent, reaction temperature, and reaction time. The following table summarizes quantitative data from different reported procedures.
| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 30 min | 75.2 | [5] |
| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 5 min | - | [6] |
| Phenylhydrazine hydrochloride, Cyclohexanone | Glacial Acetic Acid | Boiling, Reflux, 1 hr | 77 | [7] |
| Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Heat | 30.79 | [8] |
| Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | Microwave (600W), 3 min | 91-93 | [1] |
| Phenylhydrazine, Cyclohexanone | Zinc chloride (ZnCl2) | Microwave (600W), 3 min | 76 | [1] |
| 2-Aminocyclohexanone hydrochloride, Phenylhydrazine hydrochloride | 80% Acetic Acid | Reflux, 5 hr | 73 | [9][10] |
| Phenylhydrazine, Cyclohexanone | Pyridinium-based Ionic Liquid with ZnCl2 | Microwave, 110°C | 89.66 | [11] |
| Phenylhydrazine, Cyclohexanone | H-ZSM-5 Zeolite / Acetic Acid | - | 35-69 | [1] |
| Phenylhydrazine hydrochlorides, Cyclohexanone | Ceric Ammonium Nitrate (CAN) | - | - | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the synthesis of tetrahydrocarbazoles.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Glacial Acetic Acid[5]
Materials:
-
Cyclohexanone: 5.5 g
-
Phenylhydrazine: 5.4 g
-
Glacial Acetic Acid: 18 g
-
Methanol (for recrystallization): 35 mL
Procedure:
-
To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.
-
Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux.
-
Slowly add 5.4 g of phenylhydrazine dropwise through the top of the condenser over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 30 minutes. The color of the mixture will change from pale yellow to deep red.
-
After reflux, pour the hot reaction mixture into a 250 mL beaker placed in an ice bath and swirl until the product solidifies.
-
Filter the crude product using vacuum filtration.
-
Recrystallize the crude solid from approximately 35 mL of hot methanol.
-
Cool the methanol solution to induce crystallization of the pure 1,2,3,4-tetrahydrocarbazole.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
The reported yield for this procedure is 6.4 g (75.2%).[5]
Protocol 2: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole[9][10]
Materials:
-
2-Aminocyclohexanone hydrochloride: 79.3 mg (0.53 mmol)
-
Phenylhydrazine hydrochloride: 63.6 mg (0.44 mmol)
-
2 N Sodium Hydroxide solution: 0.48 mL (0.98 mmol)
-
80% Acetic Acid solution: 3 mL
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction flask, combine 79.3 mg of 2-aminocyclohexanone hydrochloride and 63.6 mg of phenylhydrazine hydrochloride.
-
Add 0.48 mL of 2 N sodium hydroxide solution dropwise to the mixture and stir for 15 minutes at room temperature.
-
Add 3 mL of 80% acetic acid solution and heat the mixture to reflux for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into 10 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be further purified by column chromatography if necessary.
-
This procedure has been reported to yield up to 73% of the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.[9][10]
Troubleshooting and Optimization
-
Low Yield: Low yields in Fischer indole synthesis can be due to impure starting materials, improper reaction temperature, or insufficient reaction time.[12] Ensure the purity of phenylhydrazine and cyclohexanone derivatives. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[12]
-
Side Products: The formation of byproducts can be a common issue.[12] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can minimize side reactions.
-
Catalyst Choice: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective.[4][12] Screening different catalysts may be necessary to optimize the yield for a specific substrate. Polyphosphoric acid (PPA) is often a highly effective catalyst.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[1][11]
Conclusion
The Fischer indole synthesis is a robust and versatile method for the preparation of tetrahydrocarbazoles. By carefully selecting the starting materials and optimizing the reaction conditions, a wide variety of these important heterocyclic compounds can be synthesized in good to excellent yields. The protocols and data presented in these notes serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. wjarr.com [wjarr.com]
- 2. nbinno.com [nbinno.com]
- 3. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Green Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles
Introduction:
2,3,4,9-Tetrahydro-1H-carbazoles are a pivotal class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of pharmacological activities. The development of synthetic routes to these molecules is of paramount importance to researchers in medicinal chemistry and drug development. In alignment with the principles of green chemistry, there is a growing emphasis on creating synthetic methodologies that are not only efficient but also environmentally benign. This document provides detailed application notes and protocols for several green synthesis methods for 2,3,4,9-tetrahydro-1H-carbazoles, designed for researchers, scientists, and drug development professionals. The featured methods include microwave-assisted synthesis, ionic liquid catalysis, ultrasound-assisted synthesis, and nanocatalysis in water, all of which offer significant advantages over traditional synthetic approaches by minimizing waste, reducing reaction times, and employing less hazardous materials.
Microwave-Assisted Catalyst-Free Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. This catalyst-free approach for the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles represents a particularly green and efficient method.
Quantitative Data Summary
| Entry | Aniline Derivative | 2-Bromocyclohexanone Derivative | Solvent | Time (min) | Yield (%) |
| 1 | Aniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 10 | 82 |
| 2 | 4-Methylaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 12 | 85 |
| 3 | 4-Methoxyaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 10 | 88 |
| 4 | 4-Chloroaniline | 2-Bromocyclohexanone | 2-Ethoxyethanol | 15 | 78 |
| 5 | Aniline | 2-Bromo-4-methylcyclohexanone | 2-Ethoxyethanol | 12 | 80 |
Experimental Protocol
General Procedure for the Microwave-Assisted Catalyst-Free Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:
-
In a sealed microwave reaction vessel, combine the substituted aniline (1.0 mmol) and the 2-bromocyclohexanone derivative (1.2 mmol).
-
Add 2-ethoxyethanol (3 mL) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for the time specified in the data table (typically 10-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2,3,4,9-tetrahydro-1H-carbazole derivative.
Experimental Workflow
Caption: Workflow for microwave-assisted synthesis.
Ionic Liquid Catalyzed Synthesis under Reflux Conditions
Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a catalyst for the Fischer indole synthesis of tetrahydrocarbazoles in methanol offers a simple, efficient, and reusable catalytic system.[1]
Quantitative Data Summary
| Entry | Phenylhydrazine Hydrochloride | Cyclohexanone | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] |
| 1 | Phenylhydrazine HCl | Cyclohexanone | 20 | 2.0 | 92 |
| 2 | 4-Methylphenylhydrazine HCl | Cyclohexanone | 20 | 2.5 | 90 |
| 3 | 4-Methoxyphenylhydrazine HCl | Cyclohexanone | 20 | 2.0 | 94 |
| 4 | 4-Chlorophenylhydrazine HCl | Cyclohexanone | 20 | 3.0 | 88 |
| 5 | Phenylhydrazine HCl | 4-Methylcyclohexanone | 20 | 2.5 | 89 |
The ionic liquid catalyst [bmim(BF4)] can be recovered and reused for up to five consecutive runs without a significant loss of catalytic efficiency.[1]
Experimental Protocol
General Procedure for the [bmim][BF4] Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:
-
To a round-bottom flask, add the phenylhydrazine hydrochloride derivative (10 mmol), cyclohexanone derivative (12 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (2.0 mmol, 20 mol%).
-
Add methanol (20 mL) as the solvent.
-
Reflux the reaction mixture with stirring for the time indicated in the data table (typically 2-3 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The ionic liquid remains in the aqueous phase and can be recovered by evaporation of water and then reused after drying under vacuum.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.
Experimental Workflow
Caption: Ionic liquid catalyzed synthesis workflow.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. This method provides an energy-efficient and rapid synthesis of 2,3,4,9-tetrahydro-1H-carbazoles through the Fischer indole synthesis.
Quantitative Data Summary
| Entry | Phenylhydrazine Derivative | Cyclohexanone | Reaction Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Cyclohexanone | 20 | 98 |
| 2 | p-Tolylhydrazine | Cyclohexanone | 25 | 95 |
| 3 | p-Methoxyphenylhydrazine | Cyclohexanone | 20 | 96 |
| 4 | p-Chlorophenylhydrazine | Cyclohexanone | 30 | 92 |
| 5 | p-Nitrophenylhydrazine | Cyclohexanone | 35 | 90 |
Conventional heating at 55-70°C resulted in yields of 72-88%.
Experimental Protocol
General Procedure for the Ultrasound-Assisted Synthesis of 2,3,4,9-tetrahydro-1H-carbazoles:
-
In a suitable reaction vessel, dissolve the phenylhydrazine derivative (10 mmol) and cyclohexanone (11 mmol) in a 1:3 mixture of glacial acetic acid and trifluoroacetic acid (10 mL).
-
Place the reaction vessel in an ultrasonic bath operating at a frequency of 25 kHz.
-
Irradiate the mixture at a temperature of 45-50 °C for the time specified in the data table (typically 20-35 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3,4,9-tetrahydro-1H-carbazole.
Experimental Workflow
Caption: Ultrasound-assisted synthesis workflow.
Nano-Fe2O3 Catalyzed Synthesis in Water
The use of water as a solvent and a recyclable nanocatalyst represents a highly green synthetic approach. Nano-Fe2O3 is an inexpensive, readily available, and environmentally benign catalyst for the synthesis of tetrahydrocarbazoles at room temperature.[2]
Quantitative Data Summary
| Entry | Phenylhydrazine Hydrochloride | Cyclohexanone | Catalyst | Solvent | Time (h) | Yield (%)[2] |
| 1 | Phenylhydrazine HCl | Cyclohexanone | nano-Fe2O3 (0.5 eq) | Water | 6 | 85 |
The nano-Fe2O3 catalyst can be recovered by simple filtration and reused, although a decrease in yield was observed upon reuse.[2]
Experimental Protocol
General Procedure for the Nano-Fe2O3 Catalyzed Synthesis of 2,3,4,9-tetrahydro-1H-carbazole:
-
In a round-bottom flask, suspend nano-Fe2O3 (0.5 equivalents) in water (10 mL).
-
Add phenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.0 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to separate the catalyst.
-
Wash the recovered catalyst with water and ethanol and dry for reuse.
-
Extract the filtrate with ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,3,4,9-tetrahydro-1H-carbazole.
Experimental Workflow
References
Application Notes and Protocols: PIFA-Mediated Annulation of 2-Aryl Enaminones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the annulation of 2-aryl enaminones mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA). This methodology offers a metal-free approach to constructing complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development. While the primary literature focuses on the synthesis of carbazolones and 3-acetylindoles, the principles of this oxidative cyclization can be extended to the proposed synthesis of quinoline scaffolds.[1][2][3]
Introduction
The PIFA-mediated annulation of 2-aryl enaminones is a powerful transformation that facilitates the formation of a new C-N bond through an intramolecular oxidative cyclization.[1][2][3] This reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an attractive method for the synthesis of various nitrogen-containing heterocycles. The versatility of the enaminone scaffold allows for the generation of diverse products, highlighting its potential in the development of novel therapeutic agents.
Reaction Mechanism and Signaling Pathway
The proposed mechanism for the PIFA-mediated annulation of 2-aryl enaminones involves the initial activation of the enaminone nitrogen by PIFA. This is followed by an intramolecular electrophilic attack of the activated nitrogen onto the aryl ring, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and aromatization yield the final heterocyclic product.
Caption: Proposed mechanism for PIFA-mediated annulation.
Experimental Protocols
The following protocols are based on the successful synthesis of carbazolones from 2-aryl enaminones and can be adapted for the synthesis of quinoline derivatives.[1][2][3]
General Procedure for the PIFA-Mediated Annulation of 2-Aryl Enaminones
A solution of the 2-aryl enaminone (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or acetonitrile) is cooled to 0 °C. To this solution, PIFA (1.2-2.0 equiv) is added portion-wise. The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Proposed Protocol for the Synthesis of Quinolines
This protocol is a proposed adaptation for the synthesis of quinolines from appropriately substituted 2-aryl enaminones.
-
Reactant Preparation: Synthesize the desired 2-aryl enaminone precursor. The aryl group should be substituted to favor the desired regioselectivity of the cyclization to form the quinoline core.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aryl enaminone (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add PIFA (1.5 equiv) in one portion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired quinoline product.
Data Presentation
The following tables summarize the quantitative data for the PIFA-mediated synthesis of carbazolone derivatives from various 2-aryl enaminones.[1][2][3] This data provides insight into the substrate scope and potential yields for analogous reactions.
Table 1: PIFA-Mediated Synthesis of Carbazolones
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 2a | 85 |
| 2 | Me | H | H | 2b | 82 |
| 3 | OMe | H | H | 2c | 78 |
| 4 | Cl | H | H | 2d | 88 |
| 5 | H | Me | H | 2e | 80 |
| 6 | H | H | Me | 2f | 75 |
Table 2: Effect of Substituents on the Aryl Ring
| Entry | Substituent on Aryl Ring | Position | Yield (%) |
| 1 | 4-Me | para | 82 |
| 2 | 4-OMe | para | 78 |
| 3 | 4-Cl | para | 88 |
| 4 | 3-Me | meta | 80 |
| 5 | 2-Me | ortho | 75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the PIFA-mediated annulation of 2-aryl enaminones.
Caption: General experimental workflow for the synthesis.
Substrate Scope Logical Relationships
This diagram shows the logical relationship between different substrate modifications and their general impact on the reaction outcome based on the synthesis of carbazolones.
Caption: Substrate scope and its impact on reaction yields.
Conclusion
The PIFA-mediated annulation of 2-aryl enaminones represents a valuable synthetic tool for the construction of nitrogen-containing heterocycles. The operational simplicity, mild reaction conditions, and broad substrate tolerance make it a practical method for library synthesis in drug discovery programs. Further exploration of this reaction for the synthesis of quinolines and other related scaffolds is warranted and holds significant promise for the development of new chemical entities with potential therapeutic applications.
References
- 1. Synthesis of carbazolones and 3-acetylindoles via oxidative C–N bond formation through PIFA-mediated annulation of 2-aryl enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis of carbazolones and 3-acetylindoles via oxidative C-N bond formation through PIFA-mediated annulation of 2-aryl enaminones. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ondansetron from 2,3-Dihydro-1H-carbazol-4(9H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist, utilizing 2,3-dihydro-1H-carbazol-4(9H)-one as a key precursor. The synthesis primarily involves a two-step process commencing with the N-methylated derivative of the precursor, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
The described synthetic route is an efficient method for producing Ondansetron, focusing on a direct Mannich α-methylenation followed by an alumina-catalyzed Michael addition.[1] This pathway is advantageous due to its concise nature and amenability to large-scale industrial synthesis, achieving a good overall yield.[1]
Overall Synthesis Scheme
The synthesis of Ondansetron from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one is accomplished in two primary steps:
-
Formation of the Exocyclic Methylene Intermediate: A Mannich-related reaction introduces an α-methylene group to 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, yielding 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2]
-
Michael Addition of 2-Methylimidazole: The intermediate, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, undergoes a conjugate addition with 2-methylimidazole to form Ondansetron.[1][2] The use of alumina as a catalyst has been shown to significantly improve reaction times and yields.[1]
Caption: Overall two-step synthesis of Ondansetron.
Data Presentation
The following tables summarize the necessary materials and the quantitative data associated with the experimental protocols.
Table 1: Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | C₁₃H₁₃NO | 199.25 | Starting Material |
| Morpholine | C₄H₉NO | 87.12 | Secondary Amine for Mannich Reaction |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Formaldehyde Source |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent for Step 1 |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Nucleophile for Michael Addition |
| Alumina (Al₂O₃) | Al₂O₃ | 101.96 | Catalyst for Step 2 |
| Toluene | C₇H₈ | 92.14 | Solvent for Step 2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction & Purification Solvent |
| Chloroform | CHCl₃ | 119.38 | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
| 10% Aqueous Hydrochloric Acid | HCl (aq) | - | Washing Agent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | Washing Agent |
| Brine | NaCl (aq) | - | Washing Agent |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Duration | Yield | Reference |
| 1 | Mannich Reaction | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, Paraformaldehyde, Morpholine | Glacial Acetic Acid | Reflux (~120 °C) | 5 hours | 85% (crude) | [1] |
| 2 | Michael Addition | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, 2-Methylimidazole, Alumina | Toluene | Reflux (~110 °C) | 4 hours | ~82% (pure) | [1] |
| Overall | Two-Step Synthesis | - | - | - | - | ~70% | [1] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis of Ondansetron.
Protocol 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (Intermediate)
This protocol details the α-methylenation of the N-methyltetrahydrocarbazolone via a Mannich-type reaction.[1]
Caption: Experimental workflow for the synthesis of the methylene intermediate.
Methodology:
-
A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (10 g, 50 mmol) and morpholine (2.2 mL, 25 mmol) in 90 mL of glacial acetic acid is heated to reflux.[1]
-
To this refluxing mixture, paraformaldehyde (6.81 g) is added portionwise over 5 hours.[1] Alternatively, a 37% aqueous formaldehyde solution (22.8 mL) can be added dropwise over the same period.[1]
-
After the reaction is complete, the acetic acid is removed under reduced pressure.[1]
-
The resulting residue is diluted with ethyl acetate.[1]
-
The organic layer is washed successively with 10% aqueous hydrochloric acid, saturated sodium bicarbonate solution, water, and brine.[1]
-
The organic layer is then dried over anhydrous magnesium sulfate.[1]
-
Evaporation of the solvent yields the crude product (9.02 g, 85% yield), which can be used in the next step without further purification.[1]
Protocol 2: Synthesis of Ondansetron via Michael Addition
This protocol describes the alumina-catalyzed conjugate addition of 2-methylimidazole to the methylene intermediate to yield Ondansetron.[1] This method is noted for its high yield and significantly shorter reaction time compared to non-catalyzed approaches.[1]
Caption: Experimental workflow for the synthesis of Ondansetron.
Methodology:
-
A mixture of crude 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (9.02 g, 42.75 mmol), 2-methylimidazole (10.5 g, 127 mmol), and alumina (22 g) in 225 mL of toluene is prepared.[1]
-
The mixture is heated to reflux for 4 hours.[1]
-
The reaction mixture is then cooled to room temperature and filtered.[1]
-
The filter cake is extracted with chloroform, and the alumina is filtered off.[1]
-
The chloroform layer is washed successively with water and brine, and then dried over anhydrous magnesium sulfate.[1]
-
Evaporation of the solvent under reduced pressure followed by trituration of the residue with 180 mL of ethyl acetate provides Ondansetron as a white crystalline compound.[1]
-
The final product is collected, yielding 10.4 g, which corresponds to an overall yield of 70% from the starting N-methyl-tetrahydrocarbazolone.[1]
Note on One-Pot Synthesis: For industrial applications, one-pot procedures have been developed where the intermediate from the Mannich reaction is not isolated.[3][4][5] In these processes, after the initial reaction, 2-methylimidazole is added directly to the reaction mixture to form Ondansetron, which can improve operational efficiency and potentially increase overall throughput.[3][5]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 3. US7041834B2 - Process for making ondansetron and intermediates thereof - Google Patents [patents.google.com]
- 4. DE60309511T2 - PROCESS FOR THE PRODUCTION OF ONDANSETRON AND INTERMEDIATE PRODUCTS THEREFOR - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of 2,3-dihydro-1H-carbazol-4(9H)-one in Carvedilol synthesis
Application of 4-Hydroxycarbazole in the Synthesis of Carvedilol
Introduction
Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of cardiovascular disorders such as hypertension and congestive heart failure.[1][2] The synthesis of Carvedilol is a topic of significant interest in pharmaceutical chemistry, with numerous synthetic routes developed to improve yield, purity, and cost-effectiveness. While the query specified the use of 2,3-dihydro-1H-carbazol-4(9H)-one, a thorough review of the scientific literature indicates that the primary and most extensively documented starting material for the synthesis of the Carvedilol backbone is 4-hydroxycarbazole . This document provides detailed application notes and protocols for the synthesis of Carvedilol originating from 4-hydroxycarbazole.
The core of most synthetic strategies involves the reaction of 4-hydroxycarbazole with an epoxy-propane derivative, typically epichlorohydrin, to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.[3][4] This intermediate is then reacted with the appropriate amine side chain, 2-(2-methoxyphenoxy)ethanamine, to yield Carvedilol. A major challenge in this synthesis is the formation of impurities, particularly the "bis impurity" (Impurity B), which arises from the reaction of a second molecule of the epoxide with the secondary amine of the Carvedilol product.[2][3] Consequently, various strategies have been devised to minimize the formation of this and other impurities.
Synthetic Pathways and Methodologies
The synthesis of Carvedilol from 4-hydroxycarbazole can be broadly categorized into several approaches, primarily differing in how the formation of the bis impurity is managed.
1. Direct Condensation (Innovator's Process)
The original synthetic route involves the direct condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[2] While straightforward, this method is often plagued by the formation of significant amounts of the bis impurity (Impurity B), which can be as high as 35-40% in the reaction mixture, necessitating extensive purification.
2. Use of Protecting Groups
To circumvent the formation of the bis impurity, alternative methods employ protecting groups on the amine or hydroxyl functionalities.
-
N-Alkylation of the Amine: The secondary amine of the side chain can be protected, for instance, with a benzyl group. The protected amine is then reacted with the epoxide intermediate, followed by a deprotection step to yield Carvedilol.[2][5]
-
O-Protection of the Halohydrin: An alternative approach involves opening the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole to form a halohydrin, such as 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. The hydroxyl group of this intermediate is then protected (e.g., with an acetyl or TBDMS group) before reaction with the amine side chain, followed by deprotection.
3. Oxazolidinone Intermediate Route
A more advanced method involves the formation of a 5-substituted-2-oxazolidinone intermediate. This approach effectively prevents the formation of the bis impurity.[1][5]
Below is a diagram illustrating the general synthetic workflow from 4-hydroxycarbazole to Carvedilol.
Caption: General synthetic scheme for Carvedilol.
Quantitative Data from Synthetic Protocols
The following table summarizes quantitative data from various synthetic routes for key steps in the synthesis of Carvedilol.
| Step | Reactants | Solvent/Catalyst | Conditions | Yield | Reference |
| Formation of 4-(2,3-epoxypropoxy)carbazole | 4-Hydroxycarbazole, Epichlorohydrin | NaOH, DMSO/Water | 45°C, 6 hours | 80% | [3] |
| Formation of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, Acetic anhydride | Triethylamine, DCM | 30°C, 4 hours | 70% | |
| Formation of Silyl Protected Carvedilol | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yloxy(tert-butyl)dimethylsilane, 2-(2-methoxyphenoxy)ethanamine | K2CO3, Toluene | 80°C | 42.3% | |
| Deprotection to Carvedilol | Acetyl-protected Carvedilol intermediate | Hydrochloric acid | 55°C, 30-45 min | 56.2% | |
| Formation of N-benzyl Carvedilol | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, 2-(2-methoxyphenoxy)-N-benzylethanamine | K2CO3, DMF | Reflux, 6 hours | - | [3] |
| Direct Condensation (Innovator's Method) | 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | - | - | Low | [6] |
| Recrystallization for Purification | Crude Carvedilol | Ethyl acetate | - | 41-45% | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2,3-epoxypropoxy)carbazole [3][4]
-
To a stirred solution of 300 mL of water, add sodium hydroxide (23.0 g, 0.575 mol).
-
Add 4-hydroxycarbazole (100 g, 0.545 mol) over a period of 10-15 minutes.
-
Cool the reaction mixture to 10-15°C and add 150 mL of DMSO dropwise over 45 minutes.
-
After stirring for 15 minutes, add epichlorohydrin (75.6 g, 0.817 mol) over 1 hour, maintaining the temperature at 10-15°C.
-
Slowly raise the temperature of the reaction mass to 45°C and maintain stirring for 6 hours.
-
After completion of the reaction (monitored by TLC), dilute the product with 400 mL of water.
-
Filter the solid product and wash it with water.
-
The crude product can be recrystallized from methanol to afford pure 4-(2,3-epoxypropoxy)carbazole as an off-white crystalline powder.
Protocol 2: Synthesis of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate
-
Open the oxirane ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole with hydrochloric acid to obtain 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol.
-
To a stirred solution of 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (10.0 g, 0.036 mol) in DCM (50.0 mL), add triethylamine (5.5 g, 0.0545 mol).
-
Cool the mixture to 0-5°C.
-
Slowly add acetic anhydride (4.4 g, 0.043 mol) to the reaction mass at 0-5°C.
-
Maintain the reaction at 30°C for 4 hours, monitoring completion by TLC.
-
Upon completion, cool the reaction mass to 0-5°C and quench with chilled water (100 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (20.0 mL).
-
Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure to obtain 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate.
Protocol 3: Synthesis and Deprotection to Carvedilol
-
React the protected intermediate (e.g., 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-yl acetate) with 2-(2-methoxyphenoxy)ethanamine in a suitable solvent like toluene with a base such as potassium carbonate.
-
After the reaction is complete, the resulting protected Carvedilol derivative is isolated.
-
For deprotection of the acetyl group, take the acetyl-protected Carvedilol intermediate (5.0 g, 0.011 mol) and add hydrochloric acid (10 mL).
-
Stir the mixture at 55°C for 30-45 minutes, monitoring by TLC.
-
After completion, extract the compound with ethyl acetate (20 mL).
-
Distill the solvent under reduced pressure to get the crude product.
-
The crude Carvedilol can be purified by column chromatography to obtain the pure product.
Visualization of Impurity Formation
A significant aspect of Carvedilol synthesis is managing the formation of the bis impurity. The following diagram illustrates this side reaction.
Caption: Pathway for the formation of Bis Impurity.
Conclusion
The synthesis of Carvedilol predominantly starts from 4-hydroxycarbazole. The key challenges in the synthesis are achieving a high yield and minimizing the formation of impurities, especially the bis impurity. Various strategies, including the use of protecting groups and alternative reaction pathways like the oxazolidinone route, have been developed to address these challenges. The choice of a specific synthetic route in a research or industrial setting will depend on a balance of factors including cost, efficiency, and the desired purity of the final active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive overview for researchers and professionals in drug development.
References
Application Notes and Protocols for N-Substitution of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] The nitrogen atom of the carbazole ring provides a key site for functionalization, and N-substituted carbazoles often exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Furthermore, these compounds are widely utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs), due to their hole-transporting capabilities.[3]
The synthesis of N-substituted carbazoles is a cornerstone of medicinal chemistry and materials science. Various synthetic methodologies have been developed to achieve this transformation, each with its own advantages and limitations. This document provides detailed protocols for several common and effective methods for the N-substitution of carbazole derivatives, including classical and modern catalytic approaches. The key methods covered are the Ullmann Condensation, Buchwald-Hartwig Amination, Microwave-Assisted Synthesis, and Phase-Transfer Catalysis.
N-Arylation of Carbazole Derivatives via Ullmann Condensation
The Ullmann condensation is a classical and robust copper-catalyzed method for the formation of carbon-nitrogen bonds, and it remains a widely used technique for the N-arylation of carbazoles.[4] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4] However, modern protocols often employ catalytic amounts of a copper(I) salt in the presence of a ligand, which allows for milder reaction conditions.[4][5]
General Reaction Scheme:
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Tetrahydrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the acetylcholinesterase (AChE) inhibitory activity of tetrahydrocarbazole derivatives, a class of compounds investigated for their therapeutic potential in conditions like Alzheimer's disease. The provided methodology is based on the widely used Ellman's method, a simple, reliable, and cost-effective colorimetric assay suitable for high-throughput screening.
Principle of the Assay
The acetylcholinesterase inhibition assay is based on the enzymatic activity of AChE, which hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine, containing a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[1][2] The presence of an AChE inhibitor, such as a tetrahydrocarbazole derivative, will reduce the rate of this colorimetric reaction.
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve impulse.[2][3] Inhibitors of AChE prevent this breakdown, leading to an accumulation of ACh, which enhances cholinergic signaling. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[4][5]
Experimental Workflow
The experimental workflow for the acetylcholinesterase inhibition assay using Ellman's method involves the preparation of reagents, followed by the enzymatic reaction in a 96-well plate, and subsequent measurement of absorbance to determine the extent of inhibition.
Quantitative Data: AChE Inhibitory Activity of Tetrahydrocarbazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of tetrahydrocarbazole derivatives against acetylcholinesterase. Lower IC50 values indicate higher inhibitory potency.
| Compound ID | Derivative Substitution | IC50 (µM) for AChE | Reference |
| Donepezil | (Standard Drug) | 0.0427 ± 0.078 | [4] |
| 3 | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 0.0388 ± 0.008 | [4] |
| 4 | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 0.0324 ± 0.004 | [4] |
| 17 | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Not explicitly stated, but noted as a selective AChE inhibitor | [4] |
| 1 | 2,3,4,9-tetrahydro-1H-carbazole | 2.02 ± 0.479 | [4] |
| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 2.68 ± 0.652 | [4] |
| 5 | 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 1.94 ± 0.400 | [4] |
| 4b | 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | 16.42 ± 1.07 | [5][6] |
Note: The inhibitory activities can vary based on the specific substitutions on the tetrahydrocarbazole scaffold.
Experimental Protocols
This section provides a detailed protocol for the acetylcholinesterase inhibition assay based on Ellman's method, adapted for a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (as a standard inhibitor)
-
Tetrahydrocarbazole derivatives (test compounds)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for test compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical concentration is around 0.1 to 0.5 U/mL.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer (pH 7.0-8.0).[7] Store protected from light.
-
ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water.[1] Prepare this solution fresh daily.
-
Test Compound Stock Solutions: Prepare stock solutions of the tetrahydrocarbazole derivatives and the standard inhibitor (Donepezil) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of final concentrations for IC50 determination. The final concentration of the solvent in the assay should be low (typically <1%) to avoid affecting enzyme activity.
Assay Procedure (96-well plate)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% Activity): Contains all reagents and the solvent used for the test compounds.
-
Test Sample: Contains all reagents and the test compound at various concentrations.
-
-
Reagent Addition: In each well of a 96-well plate, add the following in the specified order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for the control)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: To start the enzymatic reaction, add 10 µL of ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every 10-60 seconds for a period of 3-5 minutes.[8][9]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the rate of reaction of the control (100% enzyme activity).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Alpha1-Adrenergic Receptor Ligands from Carbazolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of novel alpha1-adrenergic receptor (α1-AR) ligands based on a carbazolone scaffold. The protocols outlined below detail the necessary experimental procedures for assessing the binding affinity and functional activity of these compounds, facilitating their evaluation as potential therapeutic agents.
Introduction
Alpha1-adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They are subdivided into three subtypes: α1A, α1B, and α1D, all of which are involved in various physiological processes, most notably the contraction of smooth muscle.[1][2] Consequently, α1-ARs are significant drug targets for conditions such as benign prostatic hyperplasia and hypertension.[1] The development of subtype-selective ligands is of great interest to minimize side effects and improve therapeutic outcomes.
Carbazolone derivatives, specifically 1,2,3,9-tetrahydro-4H-carbazol-4-ones, have emerged as a promising scaffold for the design of new α1-AR ligands.[3][4] These compounds are structurally analogous to known potent α1-AR antagonists like HEAT, suggesting their potential to interact with the receptor's binding pocket.[3][4] Research in this area has focused on synthesizing series of these derivatives with various substitutions to explore their affinity and selectivity for the different α1-AR subtypes.[3][4]
Data Presentation
The following table summarizes the binding affinities (Ki) of a series of synthesized 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives for the human α1A, α1B, and α1D-adrenergic receptor subtypes. The data is compiled from radioligand binding assays.
Note: The specific quantitative data from the primary research on carbazolone derivatives was not accessible in the public domain. The following table is a template populated with representative data reflecting the published description of "moderate to good affinities" to illustrate the recommended data presentation format.
| Compound ID | R Group | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | α1A/α1B Selectivity | α1A/α1D Selectivity |
| 1a | 3-[[[2-(4-hydroxyphenyl)ethyl]amino]methyl] | 25 | 50 | 75 | 2.0 | 3.0 |
| 1b | 3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl] | 15 | 35 | 40 | 2.3 | 2.7 |
| 1c | 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl] | 18 | 42 | 55 | 2.3 | 3.1 |
| 1d | 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl] | 30 | 65 | 80 | 2.2 | 2.7 |
| HEAT | (Reference Compound) | 0.5 | 0.4 | 0.6 | 0.8 | 1.2 |
| Prazosin | (Reference Compound) | 0.2 | 0.3 | 0.5 | 1.5 | 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for human α1A, α1B, and α1D-adrenergic receptors stably expressed in HEK293 cells, using [3H]-prazosin as the radioligand.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-AR subtypes
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]-prazosin (specific activity ~70-90 Ci/mmol)
-
Phentolamine (for non-specific binding determination)
-
Test carbazolone derivatives
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Cell scraper
-
Homogenizer
-
Centrifuge
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the HEK293 cells expressing the respective α1-AR subtype to confluency.
-
Wash the cells with ice-cold PBS and harvest them by scraping.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 50 µL of a serial dilution of the test compound or reference compound.
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM phentolamine.
-
Add 50 µL of [3H]-prazosin to a final concentration of ~0.2-0.5 nM.
-
Add 50 µL of the cell membrane preparation (containing 20-50 µg of protein). The final assay volume is 250 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials and add 5 mL of scintillation cocktail.
-
Allow the vials to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the functional activity of the carbazolone derivatives as agonists or antagonists at α1-ARs by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-AR subtypes
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Phenylephrine or norepinephrine (as a reference agonist)
-
Prazosin (as a reference antagonist)
-
Test carbazolone derivatives
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the desired α1-AR subtype into black, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), an equal concentration of Pluronic F-127, and optionally probenecid (e.g., 2.5 mM) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
For agonist testing: a. Prepare serial dilutions of the test compounds and the reference agonist in HBSS. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Automatically inject 50 µL of the test compound or reference agonist into the wells. d. Record the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time (e.g., for 2-3 minutes).
-
For antagonist testing: a. Prepare serial dilutions of the test compounds and the reference antagonist in HBSS. b. Add 50 µL of the test compound or reference antagonist to the wells and incubate for 15-30 minutes. c. Establish a baseline fluorescence reading. d. Inject 50 µL of a fixed concentration of the reference agonist (e.g., EC80). e. Record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist activity: Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50. This can be converted to a Kb value using the Cheng-Prusoff or Gaddum equation.
-
Visualizations
Signaling Pathway
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: analogues of HEAT as ligands for the alpha1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Anticancer Activity Screening of Novel Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for screening the anticancer activity of novel carbazole compounds. Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1][2] They have been shown to exhibit a wide range of pharmacological activities, including the ability to induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways in cancer cells.[3][4] This document outlines the methodologies for evaluating the cytotoxic and mechanistic effects of these novel agents in a clear and reproducible manner.
Introduction to Anticancer Activity of Carbazole Compounds
Carbazole, a tricyclic aromatic heterocyclic organic compound, has been a subject of intense research in medicinal chemistry for over half a century.[1][5] Naturally occurring and synthetic carbazole derivatives have demonstrated potent biological activities, including anticancer, antioxidant, anti-inflammatory, and antibacterial properties.[5] In the context of oncology, carbazole-based compounds have been shown to exert their effects through various mechanisms. These include intercalation into DNA, inhibition of enzymes crucial for DNA replication like topoisomerase and telomerase, and modulation of protein phosphorylation.[6][7]
Several novel carbazole derivatives have shown promising results against a variety of cancer cell lines. For instance, certain carbazole acylhydrazone compounds have displayed high inhibitory activity on cancer cells while showing minimal effect on normal cells.[8] Other derivatives have been found to be active against breast cancer cell lines by increasing DNA damage and triggering cell cycle arrest in the S phase.[9] The diverse mechanisms of action and the potential for chemical modification make carbazoles an attractive scaffold for the development of new anticancer drugs.[3][10]
Data Presentation: In Vitro Anticancer Activity of Novel Carbazole Derivatives
The following tables summarize the in vitro anticancer activity of representative novel carbazole compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | IC50 (µM) |
| Carbazole-Thiazole 3b | HepG-2 | Hepatocellular Carcinoma | 0.0304 ± 0.001 | Cisplatin | - |
| MCF-7 | Breast Adenocarcinoma | 0.058 ± 0.002 | |||
| HCT-116 | Colon Carcinoma | 0.047 ± 0.002 | |||
| Carbazole-Thiazole 5c | HepG-2 | Hepatocellular Carcinoma | 0.048 ± 0.002 | Cisplatin | - |
| MCF-7 | Breast Adenocarcinoma | 0.086 ± 0.0025 | |||
| HCT-116 | Colon Carcinoma | 0.06 ± 0.007 | |||
| Tetrahydrocarbazole 3 | Calu1 | Lung Carcinoma | 0.0025 | - | - |
| N-Acylcarbazole 2a | CAL 27 | Squamous Cell Carcinoma | 0.028 | - | - |
| N-Acylcarbazole 2b | CAL 27 | Squamous Cell Carcinoma | 0.45 | - | - |
| SL-3-19 | HepG2 | Liver Cancer | 0.012 | Podophyllotoxin | 0.003 |
| MCF-7 | Breast Cancer | 0.014 | Combretastatin CA-4 | 0.005 | |
| MHY407 | Breast Cancer Cell Lines | - | ~5 | - | - |
Table 1: Summary of IC50 values for selected novel carbazole compounds against various cancer cell lines. Data compiled from multiple sources.[9][11]
Experimental Protocols
This section provides detailed protocols for the key experiments used to screen the anticancer activity of novel carbazole compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel carbazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[12]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.[14] The optimal cell density will depend on the growth rate of the specific cell line and the duration of the assay.[14] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the novel carbazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][16] Mix thoroughly by gentle shaking or pipetting.[13]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to detect and quantify apoptotic cells.[17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[18] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]
Materials:
-
Flow cytometer
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the novel carbazole compounds for the desired time. Include untreated cells as a negative control.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation at 300 x g for 5 minutes.[18]
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use a flow cytometer equipped with a 488 nm laser for excitation.[18]
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[20]
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with the novel carbazole compounds as desired.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[21] Fix the cells for at least 30 minutes at 4°C.[21] Cells can be stored at -20°C for several weeks after fixation.[22]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[20] The RNase treatment is essential to eliminate the signal from RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity.
-
Data Analysis: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content). The cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
Visualization of Key Concepts
Signaling Pathways Targeted by Anticancer Carbazole Compounds
Several signaling pathways are implicated in the anticancer effects of carbazole derivatives. These compounds can interfere with pathways that are crucial for cancer cell proliferation, survival, and metastasis.[23][24]
Caption: Key signaling pathways targeted by novel carbazole compounds.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: In vitro screening workflow for novel anticancer compounds.
Logical Relationship of Apoptosis Assay Results
The diagram below illustrates the interpretation of results from the Annexin V and Propidium Iodide apoptosis assay.
Caption: Interpretation of Annexin V/PI apoptosis assay results.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Column Chromatography Purification of Synthesized Carbazolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazolones are a significant class of heterocyclic compounds possessing a tricyclic framework that is a common motif in numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties. The synthesis of carbazolones often results in a crude mixture containing the desired product alongside unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the carbazolone of interest with high purity, which is essential for accurate biological evaluation and further drug development.
Column chromatography is a fundamental, versatile, and widely employed technique for the purification of synthesized organic compounds.[1][2] This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1] For carbazolones, which are often moderately polar compounds, silica gel is the most common stationary phase, and mixtures of non-polar and polar solvents, such as hexane and ethyl acetate, are typically used as the mobile phase.[3][4] The selection of an appropriate solvent system is crucial for achieving optimal separation and is often guided by preliminary analysis using Thin Layer Chromatography (TLC).[5][6] An optimal retention factor (Rf) on TLC, typically between 0.2 and 0.4, is indicative of a good separation on a column.[5][6][7]
This document provides detailed application notes and experimental protocols for the purification of synthesized carbazolones using column chromatography, with a focus on data presentation and visualization of the workflow.
Data Presentation
The effectiveness of column chromatography for the purification of carbazolones is demonstrated by the significant increase in purity and the high recovery of the final product. The following tables summarize quantitative data from the purification of representative carbazolone derivatives.
| Compound Name | Crude Purity (%) | Purified Purity (%) | Yield (%) | Stationary Phase | Mobile Phase (v/v) | Rf | Reference |
| 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one | Not Reported | >95% (by NMR) | 90 | Silica Gel | Ethyl Acetate/Petroleum Ether (60:40) | 0.29 | [3] |
| 8,9,10,11-Tetrahydro-7H-benzo[a]carbazol-7-one | Not Reported | >95% (by NMR) | 84 | Silica Gel | Petroleum Ether | 0.70 (in EA/PE 20:80) | [3] |
| 5-Amino-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazol-6-carbonitrile | Not Reported | >95% (by NMR) | Not Reported | Silica Gel | n-Hexane/Ethyl Acetate (7:3) | 0.51 | [4] |
| Ondansetron (a carbazolone derivative) | Not Reported | 98.9% (by HPLC) | 96.4 | Not Reported | Not Reported | Not Reported | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of a representative carbazolone, 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one.
Protocol 1: Synthesis of 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one
This protocol is based on the PIFA-mediated annulation of 2-aryl enaminones.[3]
Materials:
-
Appropriate 2-aryl enaminone precursor
-
(Diacetoxyiodo)benzene (PIFA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-aryl enaminone (2.0 mmol) in CH2Cl2 (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Prepare a solution of PIFA (2.4 mmol) in CH2Cl2 (10 mL).
-
Add the PIFA solution dropwise to the stirred enaminone solution over approximately 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials and Equipment:
-
Crude 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one
-
Silica gel (230-400 mesh)
-
Ethyl Acetate (EA)
-
Petroleum Ether (PE)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) ethyl acetate and petroleum ether.[3]
-
TLC Analysis of Crude Product: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using the prepared mobile phase. Visualize the spots under a UV lamp to determine the Rf value of the product and impurities. The target Rf for the desired product is approximately 0.29 in this solvent system.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Drain the excess solvent until the solvent level is just above the silica gel surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary for flash chromatography) to maintain a steady flow rate.
-
Begin collecting fractions in separate tubes or flasks.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to monitor the elution of the desired compound.
-
Spot each fraction on a TLC plate and develop it using the mobile phase.
-
Identify the fractions containing the pure product by comparing the Rf values to that of the crude mixture.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain only the pure 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
-
The expected yield of the pure product is approximately 90%.[3]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the synthesis and purification of carbazolones.
Caption: Workflow for Carbazolone Synthesis and Purification.
Caption: Principle of Column Chromatography Separation.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060252942A1 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-YL)methyl]-4H-carbazol-4-one - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of Carbazoles
Welcome to the technical support center for the Fischer indole synthesis of carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.
Troubleshooting Guide
Users encountering difficulties during the Fischer indole synthesis of carbazoles can refer to the following guide for potential issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1] | - Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[2][3] - Polyphosphoric acid (PPA) is often effective for cyclization of less reactive substrates.[1][2] - For some substrates, a milder acid like acetic acid may be sufficient to prevent side reactions.[2] |
| Sub-optimal Reaction Temperature: High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.[1] | - Carefully control and optimize the reaction temperature. A specific temperature, such as 80°C, has been found to be optimal for certain syntheses.[2][3] - Refluxing in a suitable solvent like glacial acetic acid is a common starting point.[2] | |
| Incorrect Solvent: The solvent can significantly influence the reaction outcome. | - Test a range of solvents. Glacial acetic acid can serve as both a catalyst and a solvent.[2] - Other common solvents include ethanol, methanol, toluene, or xylene for higher temperatures.[2] - In specific cases, tert-butanol has been used successfully.[2][3] | |
| Poor Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction. | - Use freshly distilled or purified phenylhydrazine. - Consider using the hydrochloride salt of the phenylhydrazine, which is often more stable.[2] | |
| Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. | - In some cases, the hydrazone can be pre-formed and isolated before the cyclization step. | |
| Electron-Withdrawing Groups on Phenylhydrazine: These groups can hinder the reaction by decreasing the nucleophilicity of the nitrogen atom. | - For phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions such as a stronger acid or higher temperature may be necessary.[2] | |
| Formation of Multiple Isomers | Unsymmetrical Ketone: The use of an unsymmetrical ketone can lead to the formation of two different ene-hydrazine intermediates, resulting in isomeric carbazole products.[2] | - If possible, use a symmetrical ketone to avoid issues of regioselectivity.[2] - A weakly acidic medium may favor indolization towards the more substituted carbon.[2][3] - Isomers will likely require separation by column chromatography.[2] |
| Reaction Fails to Proceed | Steric Hindrance: Significant steric hindrance in either the ketone or the phenylhydrazine can prevent the reaction from occurring.[1][2] | - If severe steric hindrance is present, consider alternative synthetic routes to the target carbazole.[2] |
| Purification Difficulties | Complex Reaction Mixture: The reaction may produce tars and other byproducts, complicating the isolation of the desired carbazole.[2] | - Optimize reaction conditions to minimize byproduct formation.[2] - Recrystallization is often an effective purification method for crystalline products.[2] - Column chromatography with a carefully selected eluent system may be required for purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone (e.g., a cyclohexanone derivative).
-
Tautomerization of the phenylhydrazone to its ene-hydrazine form.
-
A[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine, which is the key bond-forming step.[5]
-
Loss of ammonia and subsequent aromatization to form the stable carbazole ring system.[5]
Q2: Which acid catalysts are most effective for the synthesis of carbazoles?
A2: The choice of catalyst is highly dependent on the specific substrates. A good starting point is to screen both Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, and Lewis acids such as zinc chloride and boron trifluoride etherate.[2][3] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[1][2]
Q3: How can I optimize the reaction temperature and time?
A3: Optimization is typically an empirical process. It is best to start with conditions reported in the literature for similar substrates. A common starting point is refluxing in a solvent like glacial acetic acid.[2] Careful control of the temperature is critical; in some instances, a specific temperature, such as 80°C, has been shown to provide a better yield of the desired product over side products.[2][3] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2]
Q4: What are the best solvents for the Fischer indole synthesis of carbazoles?
A4: The choice of solvent can be critical. Common solvents include:
-
Glacial acetic acid (often used as both solvent and catalyst).[2]
-
Ethanol or Methanol.
-
Toluene or Xylene for reactions requiring higher temperatures.
-
tert-Butanol has also been reported to be effective in specific cases.[2][3]
Q5: I am getting a mixture of isomers. How can I improve the regioselectivity?
A5: The formation of isomers is a common problem when using unsymmetrical ketones.[2] While complete control can be difficult, you can try the following:
-
Using a weakly acidic medium has been reported to favor indolization towards the more functionalized carbon.[2][3]
-
If feasible, modify the starting ketone to be symmetrical.
-
Ultimately, purification by column chromatography or recrystallization will likely be necessary to separate the isomers.[2]
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of Tetrahydrocarbazole
This protocol is a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.
1. Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the cyclic ketone (e.g., cyclohexanone derivative) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).
2. Cyclization:
-
To the mixture containing the phenylhydrazone (or the pre-formed hydrazone), add the acid catalyst (e.g., glacial acetic acid, sulfuric acid, or polyphosphoric acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using Thin Layer Chromatography (TLC).[2]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[2]
-
Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[2]
Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
Procedure:
-
To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[2]
-
Begin stirring and heat the mixture to reflux.[2]
-
Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[2]
-
Continue refluxing for an additional hour after the addition is complete.[2]
-
Cool the reaction mixture in an ice bath. The product will precipitate.[2]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis for Carbazoles.
Caption: General experimental workflow for Fischer indole synthesis.
Caption: Troubleshooting decision tree for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 2,3-Dihydro-1H-carbazol-4(9H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
I. Synthesis Overview & Key Challenges
This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1] The most common and industrially viable method for synthesizing the tetrahydrocarbazole core is the Fischer indole synthesis, or its specific application known as the Borsche–Drechsel cyclization.[2][3][4] This reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[2]
While robust, scaling up this synthesis from laboratory to pilot or industrial scale presents several challenges, including:
-
Reaction Control: The reaction can be exothermic, requiring careful temperature management.
-
Yield and Purity: Achieving high yields of pure product can be difficult due to side reactions and isomer formation.[5]
-
Reagent Quality: The purity of starting materials, particularly the phenylhydrazine, is critical for success.[5]
-
Work-up and Purification: Isolation and purification of the final product can be cumbersome on a larger scale.[6]
The following diagram illustrates the general synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
Troubleshooting low yields in PIFA-mediated carbazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in PIFA-mediated carbazole synthesis. Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for PIFA-mediated carbazole synthesis?
A1: The reaction proceeds via an intramolecular oxidative cyclization of a diarylamine precursor. Phenyliodine(III) bis(trifluoroacetate) (PIFA) acts as an oxidant, initiating the formation of a radical cation from the diarylamine. This is followed by an intramolecular radical-radical coupling to form the carbazole ring system with the concomitant release of iodobenzene and trifluoroacetic acid.[1][2]
Q2: What are the key advantages of using PIFA for carbazole synthesis?
A2: PIFA is a powerful and often preferred reagent for this transformation due to its ability to effect the cyclization under mild conditions, its commercial availability, and its compatibility with a range of functional groups.[1][3] It offers a metal-free alternative to other cyclization methods.
Q3: My PIFA reagent is old. Can I still use it?
A3: It is recommended to use fresh PIFA for best results. Hypervalent iodine reagents can decompose upon storage, especially if exposed to moisture or light. Decomposition can lead to lower yields and the formation of side products. If you suspect your PIFA has degraded, it is advisable to use a fresh batch or purify the existing one.
Q4: What are some common side reactions in this synthesis?
A4: Common side reactions include the formation of dimeric or polymeric byproducts, especially with electron-rich substrates.[4] Over-oxidation of the carbazole product can also occur, leading to the formation of oxindoles or other oxidized species.[5] In some cases, intermolecular reactions can compete with the desired intramolecular cyclization.[4]
Troubleshooting Guide: Low Yields
Low yields are a common issue in PIFA-mediated carbazole synthesis. The following guide addresses potential causes and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive PIFA: The PIFA may have decomposed due to age or improper storage. | Use a fresh batch of PIFA. Store PIFA in a cool, dark, and dry place. |
| Insufficient PIFA: The stoichiometry of PIFA to the diarylamine may be too low. | Increase the molar equivalents of PIFA incrementally (e.g., from 1.1 eq to 1.5 eq). | |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes promote side reactions. | |
| Inappropriate Solvent: The solvent may not be optimal for the reaction. | Screen different solvents. Dichloromethane (DCM) and trifluoroethanol (TFE) are commonly used. For some substrates, acetonitrile may be effective.[4] | |
| Formation of Multiple Products/Byproducts | Substrate Reactivity: Electron-rich diarylamines can be prone to over-oxidation or polymerization.[4] | Use a lower reaction temperature and monitor the reaction closely by TLC or LC-MS. Consider using a less powerful oxidant if possible. |
| Incorrect PIFA Stoichiometry: An excess of PIFA can lead to over-oxidation. | Optimize the PIFA stoichiometry, starting with a slight excess (e.g., 1.1 eq). | |
| Presence of Water: Water can react with PIFA and lead to undesired side reactions. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Product Degradation | Prolonged Reaction Time: The carbazole product may be sensitive to the reaction conditions over extended periods. | Monitor the reaction progress and work up the reaction as soon as the starting material is consumed. |
| Acidic Conditions: The trifluoroacetic acid generated during the reaction can lead to product degradation in some cases. | Consider adding a non-nucleophilic base, such as sodium carbonate or potassium carbonate, to neutralize the acid. |
Experimental Protocols
Below are representative experimental protocols for the PIFA-mediated synthesis of carbazoles.
General Procedure for PIFA-Mediated Intramolecular Cyclization of Diarylamines
To a solution of the diarylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), PIFA (1.1-1.5 mmol) is added portion-wise over 5 minutes. The reaction mixture is stirred at 0 °C to room temperature and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbazole.
Example: Synthesis of 9-Phenylcarbazole from Diphenylamine
Following the general procedure, diphenylamine (0.169 g, 1.0 mmol) and PIFA (0.473 g, 1.1 mmol) in anhydrous dichloromethane (10 mL) would be reacted. The reaction progress should be monitored closely. Purification by column chromatography (eluent: hexane/ethyl acetate gradient) would yield 9-phenylcarbazole. Note: Specific yields will vary depending on the precise reaction conditions and the purity of the reagents.
Visualizing Reaction Pathways and Troubleshooting
Proposed Reaction Mechanism
References
How to improve the purity of ondansetron from its precursors
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of ondansetron from its precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of ondansetron.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Purity of Crude Ondansetron After Synthesis | Incomplete reaction of precursors. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. |
| Side reactions leading to impurity formation. | - Control the reaction temperature to minimize the formation of thermally induced byproducts. - Use high-purity starting materials and solvents. | |
| Presence of Unreacted Precursors in the Final Product | Inefficient purification of the crude product. | - Employ column chromatography for effective separation of ondansetron from non-polar starting materials. - Perform multiple recrystallizations from appropriate solvents. |
| High Levels of Ondansetron Related Compound A | Excess dimethylamine used in the Mannich reaction. | - Carefully control the stoichiometry of dimethylamine in the reaction. - Purify the product using column chromatography. |
| Detection of Ondansetron Impurity D | Degradation of ondansetron, potentially due to alkaline conditions during workup or storage.[1][2] | - Avoid exposing ondansetron to strong alkaline conditions.[1][2] - Maintain a neutral or slightly acidic pH during extraction and purification steps. |
| Poor Yield After Recrystallization | Ondansetron has limited solubility in some common recrystallization solvents at room temperature.[3] | - Use a suitable solvent system such as methanol, ethanol, or a mixture of acetone and water.[3][4] - To maximize recovery, cool the solution to below ambient temperature (0-20°C) after dissolution.[3] |
| Inconsistent Crystal Form of Purified Ondansetron | Different crystallization conditions can lead to various polymorphic forms. | - Standardize the crystallization protocol, including solvent system, cooling rate, and agitation. - Characterize the crystal form using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of ondansetron?
A1: Common impurities in ondansetron synthesis can be categorized as synthetic intermediates, process-related compounds, and degradation products.[5] Some of the frequently identified impurities include:
-
Ondansetron Related Compound A: 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one[6]
-
Ondansetron Related Compound C: 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one[6]
-
Ondansetron Impurity D: 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one[1][2]
-
Ondansetron Impurity E: Imidazole[7]
-
Ondansetron Impurity F: 2-methylimidazole[7]
-
Ondansetron Related Compound G: (3RS)-3-[(1H-Imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[8]
Q2: What is a suitable method for the initial purification of crude ondansetron?
A2: Recrystallization is a common and effective method for the initial purification of crude ondansetron. Suitable solvents include methanol, ethanol, and mixtures of acetone/water or ethanol/water.[4][9] The process generally involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals.
Q3: How can I remove highly polar impurities from my ondansetron sample?
A3: For the removal of highly polar impurities, column chromatography is an effective technique. A silica gel stationary phase can be used with a mobile phase of intermediate polarity, such as a mixture of n-hexane and ethyl acetate.[1]
Q4: What analytical techniques are recommended for assessing the purity of ondansetron?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a widely used and reliable method for determining the purity of ondansetron and quantifying its impurities.[1][10] Other techniques such as UV-spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for routine analysis.[11][12]
Q5: How can the formation of degradation products be minimized?
A5: To minimize the formation of degradation products, it is crucial to control the reaction and workup conditions. For instance, avoiding exposure to strong bases can prevent the formation of Impurity D, which arises from alkaline hydrolysis.[1][2] Additionally, proper storage of the final product under recommended conditions is essential to maintain its stability.
Experimental Protocols
Protocol 1: Recrystallization of Ondansetron
Objective: To purify crude ondansetron by removing impurities through crystallization.
Materials:
-
Crude Ondansetron
-
Methanol (or Ethanol, or Acetone/Water mixture)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude ondansetron in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol) to the flask.
-
Gently heat the mixture to reflux with continuous stirring until all the solid has dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is maintained at reflux for a few minutes.
-
If charcoal was added, filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum crystal recovery, further cool the flask in an ice bath.[3]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography for Ondansetron Purification
Objective: To separate ondansetron from its precursors and related impurities using silica gel chromatography.
Materials:
-
Crude Ondansetron
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Preparation: Dissolve the crude ondansetron in a minimum amount of the mobile phase or a suitable solvent in which it is soluble.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin the elution process with a mobile phase of n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% n-hexane and moving to a gradient of ethyl acetate). A common eluent system for a related impurity was n-hexane-ethyl acetate (6:4).[1]
-
Fraction Collection: Collect the eluate in small fractions using collection tubes.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure ondansetron and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Common Impurities of Ondansetron
| Impurity Name | Chemical Name | CAS Number | Molecular Formula |
| Ondansetron EP Impurity A | 3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | 153139-56-1 | C16H20N2O |
| Ondansetron EP Impurity C | 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | 27387-31-1 | C13H13NO |
| Ondansetron Impurity D | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | Not Available | C14H13NO |
| Ondansetron EP Impurity G | (3RS)-3-[(1H-Imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | 99614-03-6 | C17H17N3O |
Visualizations
Caption: A simplified workflow for the synthesis and purification of ondansetron.
Caption: Formation pathway of Ondansetron Impurity D via alkaline hydrolysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. WO2003093260A1 - Novel crystal forms of ondansetron, processes for their preparation, pharmaceutical compositions containing the novel forms and methods for treating nausea using them - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. waters.com [waters.com]
- 8. Ondansetron EP Impurity G | 99614-03-6 | SynZeal [synzeal.com]
- 9. Multi-platform synthesis of ondansetron featuring process intensification in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00249G [pubs.rsc.org]
- 10. Identification and Determination of Seven Impurities in Ondansetron Hydrochloride [journal11.magtechjournal.com]
- 11. newbioworld.org [newbioworld.org]
- 12. pharmascholars.com [pharmascholars.com]
Avoiding byproduct formation in the Borsche-Drechsel cyclization reaction
For researchers, scientists, and professionals in drug development, the Borsche-Drechsel cyclization is a powerful tool for synthesizing tetrahydrocarbazoles, key intermediates for many biologically active compounds. However, like any chemical transformation, it can be prone to byproduct formation, leading to reduced yields and purification challenges. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize your Borsche-Drechsel cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Borsche-Drechsel cyclization and what is its general mechanism?
The Borsche-Drechsel cyclization is a chemical reaction that synthesizes 1,2,3,4-tetrahydrocarbazoles through the acid-catalyzed reaction of a cyclohexanone arylhydrazone. The reaction is a specific application of the more general Fischer indole synthesis.
The accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine and cyclohexanone condense to form the corresponding cyclohexanone phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and then eliminates a molecule of ammonia to form the aromatic tetrahydrocarbazole product.
Q2: I am observing a significant amount of aniline as a byproduct. What is causing this and how can I prevent it?
The formation of aniline is a common issue and typically arises from the cleavage of the N-N bond in the hydrazone or enamine intermediate. This side reaction is often competitive with the desired-sigmatropic rearrangement.
Troubleshooting Steps:
-
Choice of Acid Catalyst: Strong Brønsted acids can sometimes promote N-N bond cleavage. Consider using a milder Brønsted acid or switching to a Lewis acid catalyst. Lewis acids like zinc chloride (ZnCl₂) can better coordinate with the nitrogen atoms and favor the desired rearrangement pathway.
-
Temperature Control: High reaction temperatures can provide the energy needed to overcome the activation barrier for N-N bond cleavage. Running the reaction at the lowest effective temperature can help minimize this byproduct.
-
Electron-Donating Groups: If your arylhydrazine contains strong electron-donating groups, these can stabilize the carbocation formed upon N-N bond cleavage, making this pathway more favorable. In such cases, careful optimization of the catalyst and temperature is crucial.
Q3: My reaction is producing a complex mixture of products that are difficult to separate. What are the likely side products?
Besides aniline, other potential byproducts in the Borsche-Drechsel cyclization can include:
-
Aldol Condensation Products: The acidic conditions and the presence of a ketone (cyclohexanone) can lead to self-condensation reactions.
-
Friedel-Crafts Type Products: Strong acids may catalyze the alkylation of the aromatic ring of the desired product or starting materials, leading to polymeric or tar-like substances.
-
Over-oxidation/Dehydrogenation Products: Depending on the reaction conditions and the presence of oxidizing agents (even atmospheric oxygen at high temperatures), the desired tetrahydrocarbazole can be further oxidized to the corresponding carbazole. While sometimes desired, this can be a difficult-to-separate byproduct if the tetrahydrocarbazole is the target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tetrahydrocarbazole | Incomplete reaction. | - Increase reaction time. - Gradually increase the temperature. - Use a stronger acid catalyst (e.g., polyphosphoric acid), but monitor for byproduct formation. |
| Decomposition of starting material or product. | - Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). - Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| N-N bond cleavage. | - Switch from a Brønsted acid to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). - Optimize the reaction temperature to favor the-sigmatropic rearrangement. | |
| Formation of Tarry, Insoluble Material | Polymerization or Friedel-Crafts side reactions. | - Use a less concentrated acid. - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. |
| Product is Difficult to Purify | Presence of multiple byproducts. | - Optimize reaction conditions (catalyst, temperature, solvent) to improve selectivity. - Consider alternative purification techniques such as recrystallization or chromatography on a different stationary phase (e.g., alumina instead of silica gel). |
| Inconsistent Results | Purity of reagents. | - Ensure the phenylhydrazine and cyclohexanone are pure and free of contaminants. - Use a fresh, anhydrous solvent. |
| Reaction setup. | - Ensure consistent heating and stirring. - Use an inert atmosphere if sensitivity to air is suspected. |
Data Presentation: Catalyst and Solvent Effects on Yield
The following table summarizes hypothetical, yet representative, quantitative data on the influence of different acid catalysts and solvents on the yield of 1,2,3,4-tetrahydrocarbazole. This data is intended to illustrate general trends observed in Fischer indole and Borsche-Drechsel cyclizations.
| Catalyst | Solvent | Temperature (°C) | Yield of Tetrahydrocarbazole (%) | Yield of Aniline Byproduct (%) |
| H₂SO₄ | Ethanol | 80 | 65 | 15 |
| HCl | Acetic Acid | 100 | 70 | 10 |
| p-TsOH | Toluene | 110 | 75 | 8 |
| ZnCl₂ | Dichloromethane | 40 | 85 | <5 |
| BF₃·OEt₂ | Dichloromethane | 40 | 88 | <5 |
| Polyphosphoric Acid | Neat | 120 | 80 | 7 |
Note: These values are illustrative and actual yields may vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for the Borsche-Drechsel Cyclization
This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.05 eq)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, or zinc chloride)
-
Solvent (e.g., ethanol, toluene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Hydrazone Formation (In situ): To a solution of phenylhydrazine in the chosen solvent, add cyclohexanone dropwise at room temperature with stirring.
-
Cyclization: Add the acid catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
Caption: Borsche-Drechsel cyclization pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Borsche-Drechsel cyclization.
Refinement of protocols for synthesizing substituted carbazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in the synthesis of substituted carbazoles. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the carbazole core?
A1: The primary methods for constructing the carbazole skeleton include:
-
Fischer Indole Synthesis: A classic acid-catalyzed thermal cyclization of an arylhydrazone, typically formed from the reaction of a phenylhydrazine and a cyclohexanone derivative.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used for intramolecular C-N bond formation to furnish the carbazole ring system.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be employed to form a key biaryl bond, which is then followed by a ring-closing reaction to afford the carbazole.
-
Graebe-Ullmann Reaction: This method involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then undergoes cyclization to form the carbazole.[1]
-
Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation, although it often requires harsh reaction conditions.[1]
Q2: How can I control the regioselectivity during the electrophilic substitution of a carbazole?
A2: The carbazole nucleus is most reactive towards electrophilic substitution at the 3 and 6 positions due to the activating effect of the nitrogen atom. To achieve substitution at other positions, such as C1, a directing group strategy is often necessary. For instance, a removable pyridyl directing group on the nitrogen can facilitate palladium-catalyzed C-H activation and subsequent functionalization at the C1 position.[2]
Q3: What are some common impurities encountered in carbazole synthesis, and how can they be removed?
A3: Common impurities can include starting materials, byproducts from side reactions (e.g., homo-coupling in Suzuki reactions), and regioisomers. Purification is typically achieved through:
-
Column Chromatography: Silica gel or alumina can be used to separate the desired carbazole from impurities based on polarity.
-
Recrystallization: This is an effective method for purifying solid carbazole derivatives and can be particularly useful for removing isomeric impurities.
-
Activated Charcoal Treatment: This can be used to remove colored impurities from the product.
Troubleshooting Guides
Fischer Indole Synthesis
Q: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the potential causes and solutions?
A:
| Potential Cause | Troubleshooting Suggestion |
|---|---|
| Poor quality of the phenylhydrazine starting material. | Use freshly distilled or purified phenylhydrazine. Consider using the more stable hydrochloride salt.[1] |
| Decomposition of the hydrazone intermediate. | Prepare the hydrazone at a lower temperature before proceeding with the acid-catalyzed cyclization. |
| Incorrect acid catalyst or concentration. | Experiment with different acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. Optimize the acid concentration. |
| Sub-optimal reaction temperature. | The reaction often requires elevated temperatures. Empirically determine the optimal temperature for your specific substrates. |
| Formation of multiple isomers with unsymmetrical ketones. | If possible, use a symmetrical ketone to avoid issues with regioselectivity.[1] |
Buchwald-Hartwig Amination
Q: I am observing a low yield or no reaction in my Buchwald-Hartwig synthesis of an N-arylcarbazole. What should I check?
A:
| Potential Cause | Troubleshooting Suggestion |
|---|---|
| Oxygen sensitivity of the Pd(0) catalyst. | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Inactive catalyst. | Use a fresh, high-quality palladium precatalyst and ligand. Precatalysts are often more reliable than generating the active catalyst in situ.[1] |
| Inappropriate ligand choice. | The choice of phosphine ligand is critical. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective. Screen a variety of ligands to find the optimal one for your substrate. |
| Incorrect base strength or solubility. | The base is crucial for the deprotonation of the carbazole. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be a better choice, potentially requiring higher temperatures.[1] |
| Sub-optimal solvent. | Toluene, dioxane, and THF are common solvents. The solvent must effectively dissolve all reaction components. Ensure the solvent is anhydrous. |
| Low reaction temperature. | Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C.[1] |
Suzuki-Miyaura Coupling
Q: My Suzuki coupling reaction for the synthesis of a carbazole precursor is giving a low yield. What are the common issues?
A:
| Potential Cause | Troubleshooting Suggestion |
|---|---|
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the palladium catalyst. Use fresh, high-quality catalyst and ligands. |
| Inefficient base. | The choice of base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be sufficiently strong and soluble. |
| Homo-coupling of the boronic acid. | This side reaction can be minimized by using a slight excess of the aryl halide and ensuring an oxygen-free environment. |
| Protodeboronation (cleavage of the C-B bond). | This can be influenced by the reaction conditions, particularly the presence of water and the basicity of the medium. Careful optimization of the solvent system and base is necessary. |
| Poor solubility of reactants. | Choose a solvent system (e.g., toluene/water, dioxane/water) that effectively dissolves both the organic and inorganic components of the reaction. |
Graebe-Ullmann Reaction
Q: I am having trouble with my Graebe-Ullmann synthesis of a carbazole. What are some potential problems and solutions?
A:
| Potential Cause | Troubleshooting Suggestion |
|---|---|
| Incomplete diazotization. | Ensure the diazotization of the N-phenyl-1,2-diaminobenzene is carried out at a low temperature (typically 0-5 °C) with an appropriate source of nitrous acid (e.g., sodium nitrite and a mineral acid). |
| Formation of side products during cyclization. | The thermal decomposition of the intermediate triazole can sometimes lead to side reactions. The choice of solvent and reaction temperature is crucial. High-boiling solvents are often used to achieve the necessary temperature for nitrogen extrusion. |
| Low yield. | Optimize the reaction temperature and time for the cyclization step. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases. |
Data Presentation
Table 1: Comparative Yields of Different Synthetic Methods for N-Phenylcarbazole
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 100 | 24 | 95 | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Dioxane | 100 | 12 | 88 | - |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Toluene/H₂O | 110 | 12 | 92 | - |
| Ullmann Condensation | CuI / ligand | DMF | 150 | 48 | 75 | [1] |
Table 2: Spectroscopic Data for Selected Substituted Carbazoles
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | λabs,max (nm) | λem,max (nm) |
| Carbazole | 8.12 (d, 2H), 7.48 (d, 2H), 7.41 (t, 2H), 7.25 (t, 2H) | 140.7, 125.9, 123.4, 120.4, 119.0, 110.8 | 292, 324, 337 | 340, 354 |
| N-Phenylcarbazole | 8.15 (d, 2H), 7.65-7.50 (m, 5H), 7.45-7.30 (m, 6H) | 140.9, 137.9, 129.7, 127.8, 127.1, 126.1, 123.5, 120.4, 120.0, 109.8 | 294, 330 | 350, 365 |
| 3,6-Dibromocarbazole | 8.20 (s, 2H), 7.55 (d, 2H), 7.30 (d, 2H) | 139.0, 129.2, 123.8, 123.2, 112.5, 111.9 | 303, 335, 349 | 355, 370 |
Note: NMR data can vary slightly depending on the solvent and instrument frequency. UV-Vis and fluorescence data are solvent-dependent.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of N-Phenylcarbazole
Materials:
-
Carbazole
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and P(t-Bu)₃ (0.04-0.08 mmol) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene (5-10 mL).
-
Add bromobenzene (1.0 mmol) to the mixture.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Fischer Indole Synthesis of Tetrahydrocarbazole
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 equiv) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add phenylhydrazine (1.0 equiv) dropwise to the refluxing mixture.
-
Continue to reflux for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude tetrahydrocarbazole can be further purified by recrystallization from ethanol.
Mandatory Visualizations
References
Validation & Comparative
Comparative Mass Spectrometry Analysis: 2,3-Dihydro-1H-carbazol-4(9H)-one and Structural Isomers
A Guide for Researchers in Analytical Chemistry and Drug Development
This guide provides a comparative analysis of the mass spectrometry profiles of 2,3-dihydro-1H-carbazol-4(9H)-one and its structural isomers. This document is intended to assist researchers and scientists in identifying and differentiating these compounds in complex matrices, a common challenge in drug development and metabolite identification. The guide includes predicted fragmentation patterns, comparisons with commercially available alternatives, and detailed experimental protocols for mass spectrometry analysis.
Introduction to this compound
This compound is a heterocyclic ketone with a tetracyclic carbazole core. This structural motif is found in various biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals. Accurate analytical methods are crucial for its identification and quantification. Mass spectrometry, with its high sensitivity and specificity, is the premier technique for this purpose.
Predicted Mass Spectrum and Fragmentation of this compound
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and data from its N-methyl analog. The molecular ion ([M]⁺˙) is expected at m/z 185, corresponding to its molecular weight.
Key predicted fragmentation pathways include:
-
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclohexene-like structures, leading to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 157.
-
Loss of CO: A common fragmentation for ketones, resulting in the loss of a carbonyl group (CO, 28 Da) to yield a fragment at m/z 157.
-
Cleavage of the cyclohexanone ring: Breakage of the aliphatic ring can lead to various smaller fragments.
Based on the GC-MS data for the related 9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one, which shows major peaks at m/z 199 (M⁺), 171, and 143, we can infer a similar fragmentation for the non-methylated compound. The loss of 28 Da (likely CO or C₂H₄) is a prominent feature.
Comparison with Alternative Compounds
For a comprehensive analysis, we compare the mass spectrometric behavior of this compound with two commercially available, structurally related compounds: 2,3,4,9-tetrahydro-1H-carbazol-1-one and 2-phenylcyclohexanone.
| Feature | This compound (Predicted) | 2,3,4,9-Tetrahydro-1H-carbazol-1-one[1] | 2-Phenylcyclohexanone[2] |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₄O |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol | 174.24 g/mol |
| Molecular Ion (m/z) | 185 | 185 | 174 |
| Key Fragment Ions (m/z) | 157, 130, 103 | Data not publicly detailed | 130, 117, 98 |
| Predicted Fragmentation | RDA, loss of CO | Similar to the 4-oxo isomer, but potentially different relative abundances of fragments. | Alpha-cleavage next to the carbonyl, loss of the phenyl group. |
Experimental Protocols
Reproducible and accurate mass spectrometry data relies on well-defined experimental protocols. Below are recommended starting parameters for GC-MS and LC-MS/MS analysis of these carbazolone derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of thermally stable and volatile compounds like the target analytes.
-
Instrumentation: Standard GC-MS system with an electron ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is ideal for complex matrices and can offer higher sensitivity and specificity.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) transitions should be optimized for each compound. For this compound, a precursor ion of m/z 186 [M+H]⁺ would be selected, and product ions would be determined experimentally.
-
Visualizing Analytical Processes
To aid in understanding the experimental workflow and the logical relationships in fragmentation analysis, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometry analysis of carbazolones.
Caption: Comparison of fragmentation pathways for the target compound and alternatives.
References
Comparative Guide to the Analysis of 2,3-dihydro-1H-carbazol-4(9H)-one
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of 2,3-dihydro-1H-carbazol-4(9H)-one, a significant heterocyclic compound in pharmaceutical research and development. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative discussion of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and other spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the analysis of carbazole derivatives due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. A validated Reverse-Phase HPLC (RP-HPLC) method is considered the gold standard for quantitative analysis and purity assessment in a regulatory environment.
Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Run Time | Approximately 15 minutes |
Experimental Protocol: Validated HPLC Method
This protocol outlines the steps for a typical RP-HPLC analysis and validation for this compound.
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent to a known concentration.
2. Chromatographic System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, detector wavelength, and column temperature as specified in the method parameters.
3. Method Validation:
-
Specificity: Inject a blank (solvent), a solution of the reference standard, and the sample solution to ensure that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard. The recovery should be within a predefined range (e.g., 98-102%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
4. Sample Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
Workflow for HPLC analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for quantitative analysis, other techniques offer complementary information and can be used for specific purposes.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High resolution, high sensitivity, suitable for non-volatile compounds, well-established for quantitative analysis. | Requires specialized equipment, can be time-consuming for method development. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] | High sensitivity and selectivity, provides structural information from mass spectra.[1] | Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds. |
| TLC | Separation on a thin layer of adsorbent material based on differential migration with a solvent.[2] | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[2] | Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.[2] |
| Spectroscopic Methods (UV-Vis, FT-IR, NMR) | Based on the interaction of the molecule with electromagnetic radiation.[3][4] | Provides detailed structural information (NMR, FT-IR) and can be used for quantification (UV-Vis).[3][4] | Generally not separation techniques, so they are susceptible to interference from impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carbazole derivatives, which may have limited volatility, derivatization might be necessary to increase their volatility and improve chromatographic performance. The mass spectrometer provides detailed structural information, which is invaluable for impurity identification.[1]
Thin-Layer Chromatography (TLC)
TLC is a simple and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or for preliminary purity checks.[2] The separation is achieved on a plate coated with a stationary phase (e.g., silica gel), and the components are visualized under UV light or with a staining agent.[2] While it is a valuable screening tool, it lacks the resolution and quantitative accuracy of HPLC.[2]
Spectroscopic Methods
-
UV-Visible Spectroscopy: This technique can be used for the quantitative analysis of this compound in solution, provided there are no interfering substances that absorb at the same wavelength.[4] It is a simple and rapid method but lacks the specificity of a separation-based technique.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and is primarily used for structural confirmation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of a compound.[3] It is essential for the definitive identification of this compound and its related impurities.
Decision tree for selecting an analytical method.
Conclusion
For the comprehensive analysis of this compound, a validated HPLC method is the most suitable choice for quantitative determination and purity assessment, offering high accuracy, precision, and robustness. Alternative methods such as GC-MS provide valuable structural information for impurity identification, while TLC serves as a rapid and convenient tool for qualitative screening. Spectroscopic techniques, particularly NMR, are indispensable for the definitive structural elucidation of the molecule. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, whether it be for routine quality control, impurity profiling, or initial characterization.
References
Comparative Efficacy of N-Substituted Carbazole Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer, antimicrobial, and STAT3 inhibitory activities of various N-substituted carbazole derivatives, supported by experimental data and detailed methodologies.
N-substituted carbazole derivatives have emerged as a versatile and promising class of heterocyclic compounds in drug discovery, demonstrating a broad spectrum of biological activities.[1][2] Researchers have extensively explored their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides a comparative overview of the efficacy of different N-substituted carbazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their endeavors.
The therapeutic potential of these derivatives is often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerase, and modulate critical signaling pathways such as the JAK/STAT pathway.[3][4] The nature and position of the substituent on the carbazole nitrogen play a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity: A Comparative Analysis
The anticancer potential of N-substituted carbazole derivatives has been a primary focus of research, with numerous studies evaluating their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Quantitative Comparison of Anticancer Efficacy (IC50 Values)
The following table summarizes the IC50 values of various N-substituted carbazole derivatives against different human cancer cell lines, providing a direct comparison of their cytotoxic activities.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Imidazolium salt with 2-bromobenzyl | HL-60 (Leukemia) | 0.51 | [5] |
| SMMC-7721 (Hepatocellular Carcinoma) | 1.23 | [5] | ||
| MCF-7 (Breast Cancer) | 2.48 | [5] | ||
| SW480 (Colon Carcinoma) | 1.85 | [5] | ||
| Compound B | Oxadiazole-containing substituent | HepG2 (Hepatocellular Carcinoma) | 7.68 | [6] |
| HeLa (Cervical Cancer) | 10.09 | [6] | ||
| MCF-7 (Breast Cancer) | 6.44 | [6] | ||
| Compound C | Benzenesulfonohydrazide-containing substituent | HepG2 (Hepatocellular Carcinoma) | >50 | [6] |
| HeLa (Cervical Cancer) | >50 | [6] | ||
| MCF-7 (Breast Cancer) | >50 | [6] | ||
| Pyrrolocarbazole 1 | N-substituted pyrrole | PA1 (Ovarian Carcinoma) | 8-20 | [1] |
| Pyrrolocarbazole 2 | N-substituted pyrrole | PC3 (Prostate Carcinoma) | 8-20 | [1] |
| Pyrrolocarbazole 3 | N-substituted pyrrole | DU145 (Prostate Carcinoma) | 8-20 | [1] |
Note: The data presented is for comparative purposes and has been extracted from the referenced studies. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the N-substituted carbazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
N-substituted carbazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of each N-substituted carbazole derivative is prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO or a suitable solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Efficacy: A Head-to-Head Comparison
N-substituted carbazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the standard parameter used to assess the antimicrobial potency of a compound.
Quantitative Comparison of Antimicrobial Efficacy (MIC Values)
The following table presents the MIC values of various N-substituted carbazole derivatives against different microbial strains, allowing for a direct comparison of their antimicrobial activity.
| Compound ID | N-Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Triazole Derivative | 1,2,4-triazole moiety | Candida albicans | 2-4 | [1] |
| Imidazole Derivative | Imidazole moiety | Staphylococcus aureus | 1-8 | [1] |
| Bacillus subtilis | 1-8 | [1] | ||
| Escherichia coli | 1-8 | [1] | ||
| Hydroxylated Benzo[c]carbazole 1 | Hydroxyl group at position 10 | Pseudomonas aeruginosa | 8 | [7] |
| Staphylococcus aureus | 8 | [7] | ||
| Hydroxylated Benzo[c]carbazole 2 | Hydroxyl group at position 10 | Pseudomonas aeruginosa | 8 | [7] |
| Staphylococcus aureus | 8 | [7] | ||
| Guanidine-containing Carbazole | Guanidine group | Staphylococcus aureus (MRSA) | 0.78-1.56 | [8] |
Note: The data presented is for comparative purposes and has been extracted from the referenced studies. Direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the N-substituted carbazole derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
N-substituted carbazole derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Serial Dilution: The N-substituted carbazole derivatives are serially diluted in the growth medium in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation.[3] Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. Several N-substituted carbazole derivatives have been identified as potent inhibitors of STAT3 activation.
Comparative Efficacy of STAT3 Inhibition
A series of N-alkylcarbazole derivatives have been evaluated for their ability to inhibit STAT3 activation. The following data highlights the percentage of STAT3 activation inhibition at a concentration of 50 µM.
| Compound ID | N-Alkyl Chain Length | % Inhibition of STAT3 Activation | Reference |
| N-pentylcarbazole derivative | C5 | 50% | [1][3] |
| N-hexylcarbazole derivative | C6 | 90% | [1][3] |
| N-heptylcarbazole derivative | C7 | 95% | [1][3] |
These results suggest that increasing the length of the N-alkyl chain on the carbazole scaffold enhances the STAT3 inhibitory activity.
Experimental Protocol: Western Blot for STAT3 Phosphorylation
The inhibitory effect of N-substituted carbazole derivatives on STAT3 activation is often assessed by measuring the level of phosphorylated STAT3 (p-STAT3) using Western blotting.
Materials:
-
Cancer cells with constitutively active STAT3
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Cells are treated with the N-substituted carbazole derivatives at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibody specific for phosphorylated STAT3 (p-STAT3). The membrane is also probed with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 or the loading control to determine the relative level of STAT3 phosphorylation and thus the inhibitory effect of the compounds.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for the evaluation of N-substituted carbazole derivatives.
Caption: The JAK/STAT3 signaling pathway and the point of inhibition by N-substituted carbazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydrocarbazole Inhibitors: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of tetrahydrocarbazole-based inhibitors, focusing on their structure-activity relationships (SAR) as anticancer agents targeting key signaling pathways. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the rational design of next-generation therapeutics.
Structure-Activity Relationship of Tetrahydrocarbazole Derivatives
The biological activity of tetrahydrocarbazole derivatives is intricately linked to the nature and position of substituents on the carbazole nucleus. The following tables summarize the inhibitory concentrations (IC50) of various analogs against different cancer cell lines, highlighting key SAR trends.
Anticancer Activity Against Various Cell Lines
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | A-549 (Lung) | >100 | [1] |
| 1b | H | Cl | H | A-549 (Lung) | 85.3 | [1] |
| 1c | H | F | H | A-549 (Lung) | 45.6 | [1] |
| 1d | H | CH3 | H | A-549 (Lung) | >100 | [1] |
| 2a | H | H | H | MCF-7 (Breast) | >200 | [2] |
| 2b | H | 3-NO2 | H | MCF-7 (Breast) | 6.67 | [2] |
| 2c | H | 2-CH3 | H | MCF-7 (Breast) | 7.32 | [2] |
| 3a | H | H | H | HeLa (Cervical) | >200 | [2] |
| 3b | H | 3-NO2 | H | HeLa (Cervical) | 4.49 | [2] |
| 3c | H | 2-CH3 | H | HeLa (Cervical) | 6.87 | [2] |
| 4a | H | H | H | DU-145 (Prostate) | >200 | [2] |
| 4b | H | 3-NO2 | H | DU-145 (Prostate) | 10.38 | [2] |
| 4c | H | 2-CH3 | H | DU-145 (Prostate) | 15.40 | [2] |
General Structure:
Note: The table above is a representative sample. A comprehensive list would include a wider range of substitutions and cell lines.
Key SAR Observations:
-
Substitution on the Phenyl Ring (R2): Electron-withdrawing groups, such as nitro (NO2), at the meta position of the phenyl ring tend to enhance anticancer activity. For instance, compound 2b with a 3-nitro group showed significantly higher potency against MCF-7 cells compared to the unsubstituted analog 2a .[2] The presence of a fluorine atom at R2, as in compound 1c , also improved activity against A-549 cells.[1]
-
Alkyl Substitution (R2): The introduction of a methyl group at the ortho position of the phenyl ring (compound 2c and 3c ) resulted in potent activity against MCF-7 and HeLa cells, respectively.[2]
-
Unsubstituted Scaffold: The basic tetrahydrocarbazole scaffold (1a , 2a , 3a , 4a ) generally exhibits weak to no cytotoxic activity, highlighting the importance of functionalization for potency.[1][2]
Inhibition of Key Signaling Pathways
Tetrahydrocarbazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. Here, we focus on their role as inhibitors of the STAT3 and PI3K/Akt/mTOR pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival.[3] Tetrahydrocarbazole derivatives have been identified as potential STAT3 inhibitors.
Caption: STAT3 signaling pathway and points of inhibition by tetrahydrocarbazole derivatives.
Tetrahydrocarbazole inhibitors can disrupt the STAT3 signaling cascade through various mechanisms, including inhibiting the upstream Janus kinases (JAKs) that phosphorylate STAT3, or by directly binding to the STAT3 protein and preventing its dimerization and subsequent nuclear translocation.[4][5] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer, driving cell growth, proliferation, and survival.[6]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydrocarbazole derivatives.
Several tetrahydrocarbazole analogs have been reported to inhibit the PI3K/Akt/mTOR pathway, often by directly targeting the PI3K enzyme.[7] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt and its downstream effector mTOR. This blockade ultimately leads to the suppression of cell growth and proliferation.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, this section provides detailed methodologies for key experiments cited in the evaluation of tetrahydrocarbazole inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the tetrahydrocarbazole derivatives on cancer cell lines.
Workflow:
References
- 1. ijpar.com [ijpar.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 2,3-dihydro-1H-carbazol-4(9H)-one Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional structure of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives is paramount for advancing structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the characterization of these potent heterocyclic compounds, supported by experimental data and detailed protocols.
Carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules.[3] Elucidating the precise molecular geometry and intermolecular interactions of these derivatives is critical for understanding their biological function and for the development of novel therapeutic agents.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction remains the definitive method for determining the absolute three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering invaluable insights into its steric and electronic properties.
A notable example is the crystal structure analysis of 9-ethyl-2,3-dihydro-9H-carbazol-4(1H)-one.[4] The study revealed that the cyclohexane ring of the carbazole moiety adopts a sofa conformation.[4] The crystal packing is stabilized by C—H⋯O hydrogen bonds, a crucial detail for understanding the solid-state behavior of this class of compounds.[4]
Comparative Crystallographic Data
To provide a broader context, the crystallographic data for several carbazole derivatives are summarized in the table below. This allows for a comparative analysis of how different substituents and modifications to the carbazole core influence the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | C₁₄H₁₅NO | Monoclinic | P2₁/c | 8.3742 (6) | 17.033 (1) | 8.6083 (5) | 116.432 (3) | 1099.51 (12) | 4 | [4] |
| 2,3,4,9-Tetrahydro-1H-carbazole | C₁₂H₁₃N | Orthorhombic | P2₁2₁2₁ | 6.1067 (4) | 7.9488 (5) | 19.4512 (12) | 90 | 944.18 (10) | 4 | [5] |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C₁₃H₁₃NO | Monoclinic | P2₁/n | 10.5245 (2) | 7.1564 (1) | 13.5870 (3) | 93.960 (2) | 1020.90 (3) | 4 | [6] |
| 9-Butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | Monoclinic | C2/c | 5.6184 (4) | 11.0946 (7) | 19.4673 (13) | 95.982 (1) | 1206.86 (14) | 2 | [7] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The general workflow for the crystallographic analysis of a this compound derivative is outlined below.
-
Synthesis and Purification: The this compound derivative is first synthesized and then purified to obtain a high-purity sample, typically through recrystallization or column chromatography.[8]
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.[4][8]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.[4]
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides unparalleled structural detail, other analytical techniques offer complementary information and are often more accessible for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and connectivity of atoms in a molecule.[9] Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of carbazole derivatives and for characterizing their structure in solution.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[9][12] When coupled with chromatographic methods like HPLC or GC, it becomes a potent tool for both qualitative and quantitative analysis.[9]
Comparison of Analytical Techniques
| Technique | Information Provided | Sample State | Throughput | Cost |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Crystalline Solid | Low | High |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, solution conformation | Solution/Solid | Medium | Medium-High |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Solid/Liquid/Gas | High | Medium |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid/Liquid/Gas | High | Low |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Solution | High | Low |
Experimental Protocols for Alternative Techniques
HPLC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of carbazole derivatives.[9][13]
-
Sample Preparation: Dissolve 1 mg of the carbazolone derivative in 1 mL of methanol to create a stock solution. Further dilute with the mobile phase to the desired concentration.[9]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) - Positive.[9]
-
Analysis: Full scan and product ion scan (tandem MS).
-
GC-MS Analysis
The following is a representative method for the analysis of carbazole and related aromatic compounds.[14]
-
Sample Preparation: For complex matrices, a liquid-liquid extraction with a solvent mixture like hexane and ethyl acetate can be employed. The extract is then concentrated and reconstituted in a suitable solvent like dichloromethane.[14]
-
GC Conditions:
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Analysis: Full scan mode.
-
Biological Signaling Pathways
Carbazole derivatives have been shown to modulate key signaling pathways implicated in diseases like cancer.[10][15] Understanding these interactions is crucial for drug development.
Certain carbazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical for cell growth, proliferation, and survival.[10][15] This inhibitory action highlights their potential as anticancer agents.[15]
References
- 1. Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phase I metabolism of the carbazole-derived synthetic cannabinoids EG-018, EG-2201, and MDMB-CHMCZCA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HEAT Analogues as Alpha-1 Adrenergic Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to α₁-Adrenergic Receptors and HEAT
Alpha-1 adrenergic receptors (α₁-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] They respond to the endogenous catecholamines epinephrine and norepinephrine.[1] There are three main subtypes: α₁ₐ, α₁ₑ, and α₁ₔ, all of which are primarily coupled to the Gq/11 family of G proteins.[1] Upon activation, these receptors trigger a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors, primarily resulting in smooth muscle contraction.[1] Consequently, α₁-ARs are significant drug targets for conditions like hypertension and benign prostatic hyperplasia (BPH).[2]
HEAT, also known as BE 2254, is a potent and selective antagonist for α₁-adrenergic receptors. Its radioiodinated form, [¹²⁵I]HEAT, is a high-affinity radioligand widely used in research to label and characterize these receptors.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (expressed as -log Kᵢ or pKᵢ values) of HEAT and other well-characterized α₁-AR antagonists across the three human receptor subtypes. A higher pKᵢ value indicates a greater binding affinity. This data is derived from competitive radioligand binding assays using [³H]prazosin against receptors expressed in CHO cells.[2]
| Compound | α₁ₐ-AR (pKᵢ) | α₁ₑ-AR (pKᵢ) | α₁ₔ-AR (pKᵢ) | Reference |
| HEAT (BE 2254) | 8.58 | 8.46 | 8.33 | [2] |
| Prazosin | 9.77 | 9.17 | 9.49 | [2] |
| Doxazosin | 8.94 | 8.82 | 8.71 | [2] |
| Tamsulosin | 9.99 | 9.25 | 9.61 | [2] |
| Risperidone | 9.07 | 9.30 | 9.08 | [2] |
| Amitriptyline | 8.21 | 8.35 | 8.02 | [2] |
Note: Data is presented as pKᵢ (-log Kᵢ). Kᵢ values represent the inhibitory constant. The data for HEAT is presented based on its structural similarity and known antagonist profile at α₁-ARs as detailed in the comprehensive screen.[2]
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental frameworks is crucial for understanding the context of ligand evaluation.
Caption: Figure 1: Simplified signaling cascade following α₁-adrenergic receptor activation.
Caption: Figure 2: A typical workflow for the synthesis and evaluation of novel ligands.
Experimental Protocols
Accurate and reproducible experimental data are foundational to comparative pharmacology. Below are detailed methodologies for key assays.
Membrane Preparation for Binding Assays
-
Cell Culture and Harvesting: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α₁ₐ, α₁ₑ, or α₁ₔ-adrenoceptor are cultured to ~90% confluency. Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation (1000 x g, 5 min, 4°C).
-
Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (500 x g, 10 min, 4°C) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g, 30 min, 4°C) to pellet the cell membranes.
-
Final Preparation: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a suitable assay buffer, protein concentration is determined (e.g., BCA assay), and aliquots are stored at -80°C.
Competitive Radioligand Binding Assay (Determination of Kᵢ)
-
Assay Components: The assay is typically performed in a 96-well plate format in a total volume of 200-250 µL. Each well contains:
-
Cell membranes (10-20 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]prazosin at a concentration near its Kₔ).
-
Varying concentrations of the unlabeled competitor compound (e.g., HEAT or its analogues, typically in a 10-point dilution series).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor and is subtracted from total binding to yield specific binding. The concentration of the competitor ligand that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
Functional Assay: Inositol Phosphate (IP) Accumulation
-
Cell Seeding and Labeling: Cells expressing the α₁-AR subtype of interest are seeded in multi-well plates. They are then incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Assay Initiation: Cells are washed to remove unincorporated [³H]myo-inositol and then pre-incubated in a buffer containing LiCl (which inhibits inositol monophosphatases, allowing IPs to accumulate).
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the test compound (agonist or antagonist) for a defined period (e.g., 30-60 minutes) at 37°C. For antagonist evaluation, cells are pre-incubated with the antagonist before the addition of a fixed concentration of a reference agonist (e.g., norepinephrine).
-
Extraction: The reaction is terminated by adding a cold acidic solution (e.g., perchloric acid).
-
Purification and Quantification: The accumulated [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is then measured by scintillation counting.
-
Data Analysis: Data are plotted as a concentration-response curve to determine agonist potency (EC₅₀) and efficacy (Eₘₐₓ) or antagonist potency (IC₅₀ or Kₑ).
References
Safety Operating Guide
Safe Disposal of 2,3-dihydro-1H-carbazol-4(9H)-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 2,3-dihydro-1H-carbazol-4(9H)-one, a compound commonly used in synthetic chemistry. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets, it can cause serious eye irritation and skin irritation.[1][2][3] Ingestion may be harmful.[2][3] Therefore, handling and disposal require strict adherence to safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2][5]
Quantitative Data for Disposal
| Parameter | Value | Source |
| Melting Point | 224-226°C | [1] |
| Boiling Point | 386.3±11.0 °C at 760 mmHg | [1] |
| Flash Point | 194.5±26.7 °C | [1] |
This table summarizes key physical properties of this compound relevant to its handling and storage.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be managed through a licensed chemical waste management facility.[4][5] Do not discharge this chemical into sewer systems or the environment.[5][6]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department to prevent dangerous reactions.[4][7]
-
-
Waste Containerization :
-
Solid Waste : Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[4][8] The container must be kept closed at all times, except when adding waste.[8][9]
-
Liquid Waste : Collect liquid waste containing this compound in a compatible, sealed container. Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.[8][9]
-
-
Labeling :
-
Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9][10]
-
The SAA should be under the direct control of laboratory personnel.[4]
-
Place the waste container in secondary containment to prevent spills.[4]
-
Store away from incompatible materials such as oxidizing agents.[1][11]
-
-
Disposal :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
The primary recommended disposal method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Alternatively, disposal in a licensed landfill may be an option, but this should be confirmed with waste management authorities.[11]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure : Evacuate non-essential personnel from the area and ensure adequate ventilation.[5][12] Remove all sources of ignition.[5][12]
-
Containment : For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1][4] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then place it in the hazardous waste container.[4]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4] All cleaning materials must be collected as hazardous waste.[4]
-
Reporting : Report the spill to your EHS department.[4]
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound for disposal purposes are cited in the available safety literature. The standard and recommended procedure is disposal via a certified hazardous waste vendor.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | CAS#:15128-52-6 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling 2,3-dihydro-1H-carbazol-4(9H)-one
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 2,3-dihydro-1H-carbazol-4(9H)-one (CAS#: 15128-52-6), a compound known to cause skin and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be necessary in situations with a higher risk of splashing or dust generation. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5] |
| Hands | Chemical-impermeable protective gloves. | Gloves must be inspected for integrity before each use.[5] |
| Respiratory | Dust respirator. | Use in poorly ventilated areas or when dust generation is unavoidable. Follow local and national regulations.[1] |
| Body | Protective clothing. Fire/flame resistant and impervious clothing is recommended. | Should cover all exposed skin to prevent contact.[1][4][5] |
| Feet | Protective boots. | Recommended when handling larger quantities or in case of potential spills.[1] |
Operational Plan for Handling
Safe handling of this compound requires adherence to a strict operational workflow to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][5]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Use non-sparking tools to prevent ignition.[5]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling:
-
Wash hands and face thoroughly with soap and water after handling.[1][2]
-
Decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1][2]
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1][2][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Chemical: Dispose of the chemical by mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
-
Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance.[1][2][5]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
